molecular formula C8H9BrO B1337752 1-Bromo-3-methoxy-5-methylbenzene CAS No. 29578-83-4

1-Bromo-3-methoxy-5-methylbenzene

Cat. No.: B1337752
CAS No.: 29578-83-4
M. Wt: 201.06 g/mol
InChI Key: AOEVRCZZWJWKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-methoxy-5-methylbenzene is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEVRCZZWJWKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443391
Record name 1-BROMO-3-METHOXY-5-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29578-83-4
Record name 1-BROMO-3-METHOXY-5-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methoxy-5-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-3-methoxy-5-methylbenzene structural information and SMILES

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-3-methoxy-5-methylbenzene: Synthesis, Properties, and Applications

Abstract

This compound is a strategically important substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a methoxy group, and a methyl group, provides a platform for diverse chemical transformations. This guide offers a comprehensive overview of its structural characteristics, physicochemical properties, and detailed spectroscopic analysis. Furthermore, it presents validated, step-by-step synthetic protocols, explores its chemical reactivity, and highlights its significant applications in pharmaceutical research, material science, and biological studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in creating complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound, also known by synonyms such as 3-Bromo-5-methoxytoluene and 3-Bromo-5-methylanisole, is a halogenated aromatic ether.[1] The strategic placement of its functional groups dictates its reactivity and utility in synthetic chemistry.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions and nucleophilic substitutions, while the electron-donating methoxy group influences the reactivity of the aromatic ring towards electrophilic substitution.[1]

Key Identifiers and Structural Information

A summary of the fundamental structural identifiers for this compound is provided below.

IdentifierValueSource(s)
CAS Number 29578-83-4[1][3]
Molecular Formula C₈H₉BrO[1][4]
Molecular Weight 201.06 g/mol [1]
SMILES COc1cc(C)cc(Br)c1[1][5]
InChI InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3[1][5]
InChIKey AOEVRCZZWJWKPG-UHFFFAOYSA-N[5]
Physicochemical Properties

The compound is typically a colorless to pale yellow oil or solid, with good solubility in common organic solvents and limited solubility in water.[1][2][3] Its physical properties are critical for designing reaction conditions and purification strategies, such as distillation.[2]

PropertyValueSource(s)
Appearance Colorless to light yellow oil or solid[1][3][6]
Melting Point 52 °C[6]
Boiling Point 228 °C[6]
Density 1.4 ± 0.1 g/cm³[6]
Flash Point 103 °C[3][6]
Storage Room Temperature, sealed in dry conditions or Refrigerator[3][4][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy : Proton NMR provides a definitive fingerprint of the molecule. The spectrum for this compound in CDCl₃ shows distinct singlets for the three aromatic protons, the methoxy group protons, and the methyl group protons, confirming the substitution pattern. A reported ¹H NMR spectrum shows the following peaks: δ 6.97 (s, 1H), 6.87 (s, 1H), 6.64 (s, 1H), 3.80 (s, 3H, -OCH₃), 2.36 (s, 3H, -CH₃).[3][6]

  • ¹³C NMR Spectroscopy : Carbon NMR would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the methoxy ether linkage, and C-Br stretching in the fingerprint region.

  • Mass Spectrometry (MS) : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several reliable routes, making it an accessible intermediate for research and development.[2] Two common, high-yield methods are detailed below.

Protocol 1: Synthesis via Deamination of an Aniline Precursor

This method involves the diazotization of 4-bromo-2-methoxy-6-methylaniline followed by a reductive deamination. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of hypophosphorous acid is a classic and effective method for the reduction of the diazonium group to a hydrogen atom.

  • In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).[3][6]

  • Add concentrated hydrochloric acid (5.6 mL) to the solution.[3][6]

  • Cool the mixture to 0 °C in an ice bath.[3][6]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (2.19 g, 31.78 mmol in 7 mL water) dropwise, maintaining the temperature at 0 °C.[3][6]

  • Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.[3][6]

  • Add a 50% aqueous hypophosphite solution (56.5 mL) dropwise at 0 °C.[3]

  • Allow the reaction to stir and gradually warm to room temperature overnight.[3]

  • Upon completion, perform an extraction with ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution.[3]

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by silica gel column chromatography (eluent: 100% hexane) to yield the final product as a pale liquid (5.12 g, 95% yield).[3][6]

Synthesis_Protocol_1 cluster_0 Diazotization cluster_1 Reduction cluster_2 Workup & Purification start 4-bromo-2-methoxy-6-methylaniline reagents1 NaNO₂, HCl, Acetic Acid 0 °C start->reagents1 diazonium Intermediate Diazonium Salt reagents1->diazonium reagents2 H₃PO₂ (50% aq.) 0 °C to RT diazonium->reagents2 product This compound reagents2->product workup EtOAc Extraction Sat. NaHCO₃ wash product->workup purification Silica Gel Chromatography (100% Hexane) workup->purification final_product Final Product (95% Yield) purification->final_product

Workflow for Synthesis via Deamination.
Protocol 2: Synthesis via Williamson Ether Synthesis

This approach begins with the commercially available 3-bromo-5-methylphenol and methylates the phenolic hydroxyl group.[7][8] This is a classic Williamson ether synthesis, a robust and high-yielding reaction. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent.

  • To a three-necked flask, add 3-bromo-5-methylphenol (10.0 g, 53.5 mmol), potassium carbonate (22.2 g, 160.4 mmol), and acetone (50 mL).[6]

  • Add iodomethane (7.6 g, 53.5 mmol) to the mixture.[6]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[6]

  • After the reaction is complete, cool to room temperature and add 30 mL of water.[6]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[6]

Synthesis_Protocol_2 start 3-Bromo-5-methylphenol reagents Iodomethane (CH₃I) Potassium Carbonate (K₂CO₃) Acetone, Reflux start->reagents product This compound reagents->product workup Aqueous Workup DCM Extraction Drying & Concentration product->workup final_product Final Product workup->final_product

Workflow for Williamson Ether Synthesis.

Chemical Reactivity and Synthetic Utility

This compound is a valuable building block precisely because its functional groups offer orthogonal reactivity, allowing for selective transformations.[2][9]

  • Palladium-Catalyzed Cross-Coupling : The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, providing access to a vast array of more complex derivatives.

  • Grignard and Lithiation Reactions : The bromo-substituent can be converted into an organometallic reagent (Grignard or organolithium) via metal-halogen exchange. This transforms the electrophilic carbon into a nucleophilic one, enabling reactions with various electrophiles like aldehydes, ketones, and nitriles.

  • Electrophilic Aromatic Substitution : The methoxy group is a moderately activating, ortho, para-director, while the methyl group is weakly activating (ortho, para-directing) and the bromine is deactivating (ortho, para-directing). The cumulative effect directs incoming electrophiles to the C2, C4, and C6 positions, though steric hindrance may influence the regioselectivity.

  • Oxidation of the Methyl Group : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, yielding 3-bromo-5-methoxybenzoic acid, another valuable synthetic intermediate.[6]

Reactivity_Diagram cluster_Br Reactions at Bromine cluster_Me Reactions at Methyl cluster_Ring Reactions on Ring center This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) center->suzuki C-Br Bond sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) center->sonogashira C-Br Bond grignard Grignard Formation (Mg, ether) center->grignard C-Br Bond oxidation Oxidation (KMnO₄) center->oxidation -CH₃ Group nitration Nitration (HNO₃/H₂SO₄) center->nitration Aromatic Ring

Key Synthetic Transformations.

Applications in Research and Development

The versatile reactivity of this compound makes it a crucial intermediate in multiple scientific fields.[10]

  • Pharmaceutical Research : This compound is a foundational building block for synthesizing active pharmaceutical ingredients (APIs).[9][10] Its structure is valuable for creating complex molecular scaffolds, particularly in the development of kinase inhibitors, which are a significant class of therapeutics for cancer and inflammatory diseases.[11]

  • Material Science : The rigid, functionalized aromatic core is useful in the synthesis of advanced materials.[9] It can be incorporated into polymers, liquid crystals, or organic light-emitting diodes (OLEDs) where its electronic and structural properties can be exploited.[10]

  • Biological Studies : this compound has been identified as an inhibitor of the phenolic acid transporter (PAT).[3][9] This activity makes it a useful tool for studying cellular transport mechanisms. It has also demonstrated antifungal activity against organisms like Aspergillus niger and cytotoxic effects against human cell lines, potentially through the inhibition of fatty acid biosynthesis.[3]

Safety and Handling

According to aggregated GHS information, this compound is classified as causing skin irritation.[6] Standard laboratory safety precautions should be observed when handling this chemical.

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Storage : Store in a cool, dry place in a tightly sealed container.[3] Some suppliers recommend refrigeration.[4][6]

References

Solubility of 1-Bromo-3-methoxy-5-methylbenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Bromo-3-methoxy-5-methylbenzene in Common Organic Solvents

Executive Summary

This compound (CAS No. 29578-83-4), also known as 3-Bromo-5-methoxytoluene, is a substituted aromatic compound with significant utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on a benzene ring provides a versatile scaffold for constructing more complex molecules.[3] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, process optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. It begins by examining the molecular structure and physicochemical properties of the compound to establish a theoretical framework for its solubility based on intermolecular forces. The guide then presents a detailed discussion of its expected solubility in common non-polar, polar aprotic, and polar protic solvents. Recognizing the scarcity of published quantitative data, this guide emphasizes the underlying chemical principles and provides a robust, step-by-step experimental protocol for the systematic determination of solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.

Physicochemical Properties of this compound

Understanding the inherent properties of a solute is the first step in predicting its solubility behavior. The structure dictates the physical and chemical properties that govern how it interacts with different solvent environments.

Chemical Structure and Identifiers:

  • IUPAC Name: this compound

  • Synonyms: 3-Bromo-5-methoxytoluene, 3-Bromo-5-methylanisole[4]

  • CAS Number: 29578-83-4[5]

  • Molecular Formula: C₈H₉BrO[6]

  • Molecular Weight: 201.06 g/mol [6]

The molecule consists of a central benzene ring, which is inherently non-polar and hydrophobic.[1] The three substituents each contribute distinct electronic and steric properties:

  • Methoxy Group (-OCH₃): This ether group introduces polarity due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.[7][8] It is an electron-donating group that can influence the reactivity of the aromatic ring.[1]

  • Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond and contributing to the molecule's overall dipole moment. It also increases the molecular weight and van der Waals forces.[1]

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic alkyl group.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
AppearanceColorless to pale yellow liquid or solid[1][9]
Melting Point52 °C[9][10]
Boiling Point228 °C[9][10]
Density1.378 g/cm³[9][10]
Water SolubilityLimited / Sparingly soluble[1][6]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[11] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

For this compound, the key interactions are:

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction for the non-polar benzene ring and methyl group. Non-polar solvents will interact favorably through these forces.

  • Dipole-Dipole Interactions: The polar C-O and C-Br bonds create a molecular dipole, allowing for interactions with other polar molecules (polar aprotic and protic solvents).

  • Hydrogen Bonding: The molecule itself cannot act as a hydrogen bond donor. However, the lone pairs on the methoxy oxygen can act as a hydrogen bond acceptor, allowing for favorable interactions with polar protic solvents like alcohols.[8]

The large, hydrophobic benzene ring is the dominant feature, suggesting that the compound will generally have good solubility in organic solvents, while its solubility in water will be very limited.[1]

Solubility Profile in Common Organic Solvents

Based on the theoretical principles, we can predict the solubility of this compound across different classes of organic solvents.

G Solvent Classification and Interaction with Solute cluster_0 This compound cluster_1 Solvent Classes Solute Solute Structure - Large Non-polar Ring - Polar C-Br, C-O Bonds - H-bond Acceptor (Oxygen) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Van der Waals Forces (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone, DCM, Chloroform) Solute->PolarAprotic Dipole-Dipole (Good Solubility) PolarProtic Polar Protic (e.g., Ethanol, Methanol) Solute->PolarProtic H-Bond Accepting Dipole-Dipole (Moderate to Good Solubility)

Caption: Predicted interactions governing solubility.

Table 2: Predicted Solubility of this compound

SolventClassKey Interaction(s)Predicted SolubilityRationale / Citation
Water (H₂O)Polar Protic---Insoluble The large hydrophobic aromatic system dominates, making it immiscible with water.[1][6]
Hexane (C₆H₁₄)Non-PolarVan der WaalsHighly Soluble The non-polar nature of hexane interacts favorably with the large aromatic ring of the solute.[12]
Toluene (C₇H₈)Non-PolarVan der Waals, π-stackingHighly Soluble As an aromatic solvent, toluene has very similar intermolecular forces to the solute's benzene ring.
Dichloromethane (CH₂Cl₂)Polar AproticDipole-DipoleHighly Soluble The polarity of both solute and solvent allows for strong dipole-dipole interactions.
Chloroform (CHCl₃)Polar AproticDipole-DipoleSoluble Solubility in chloroform is confirmed by chemical supplier data.[9][13]
Acetone (C₃H₆O)Polar AproticDipole-DipoleSoluble Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[14]
Ethyl Acetate (C₄H₈O₂)Polar AproticDipole-DipoleSoluble Its moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent.
Methanol (CH₃OH)Polar ProticH-Bond Accepting, DipoleSoluble Can act as a hydrogen bond donor to the solute's methoxy group. The small alkyl chain minimizes hydrophobic repulsion.
Ethanol (C₂H₅OH)Polar ProticH-Bond Accepting, DipoleModerately Soluble Similar to methanol, but the slightly longer alkyl chain may slightly decrease solubility compared to methanol. Aromatic ethers generally have reduced solubility in ethanol.[15]
Diethyl Ether (C₄H₁₀O)Polar AproticDipole-Dipole, Van der WaalsHighly Soluble Ethers are excellent solvents for other ethers and aromatic compounds due to similar polarities and structures.[16][17]

Experimental Protocol for Solubility Determination

The following protocol provides a reliable, self-validating method for determining the qualitative and semi-quantitative solubility of a compound like this compound. The procedure is adapted from standard organic chemistry laboratory techniques.[11][18][19]

Objective: To determine the solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., from Table 2)

  • Analytical balance (±0.1 mg)

  • Small test tubes or vials (e.g., 13x100 mm) with caps

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Constant temperature water bath

Protocol Steps:

  • Preparation:

    • Label a clean, dry test tube for each solvent to be tested.

    • Ensure all solvents are at the desired experimental temperature by placing them in the water bath.

  • Solvent Addition:

    • Accurately dispense a fixed volume of the first solvent (e.g., 1.0 mL) into its corresponding labeled test tube.

  • Initial Solute Addition (Qualitative Assessment):

    • Weigh a small, fixed amount of this compound (e.g., 20 mg).

    • Add the solute to the solvent in the test tube.

    • Cap the tube and vortex for 60 seconds.

    • Visually inspect the solution against a contrasting background. If the solid completely dissolves, it is considered "soluble" at this concentration. If any solid remains, it is "insoluble" or "sparingly soluble."[11]

  • Semi-Quantitative Determination (Saturation Point):

    • If the initial amount dissolved, continue adding pre-weighed portions of the solute (e.g., 10-20 mg increments) to the same test tube.

    • After each addition, cap the tube and vortex for 1-2 minutes to ensure thorough mixing and facilitate dissolution.

    • Allow the tube to rest in the constant temperature bath for 5-10 minutes to reach thermal equilibrium and allow any undissolved solid to settle.

    • Continue this process until a small amount of solid solute remains undissolved even after extended vortexing, indicating that the solution is saturated.

  • Calculation:

    • Record the total mass of solute that was added and fully dissolved.

    • Calculate the solubility in units of mg/mL or g/100 mL. For example: Solubility (mg/mL) = Total Mass of Solute Dissolved (mg) / Volume of Solvent (mL)

  • Repeat:

    • Repeat steps 2-5 for each solvent being tested.

Self-Validation and Trustworthiness:

  • Equilibrium: Ensuring the solution is saturated and at thermal equilibrium is critical. Allowing the sample to rest between additions helps validate that the saturation point has truly been reached.

  • Reproducibility: Perform the determination in triplicate for key solvents to ensure the results are consistent and reliable.

  • Purity: The purity of both the solute and the solvents can significantly impact solubility. Use high-purity reagents for accurate results.

G Experimental Workflow for Solubility Determination start Start prep 1. Label Tubes 2. Add 1.0 mL Solvent 3. Equilibrate Temp. start->prep add_solute Add Pre-weighed Solute (e.g., 20 mg) prep->add_solute mix Cap & Vortex (60-120s) add_solute->mix observe Visually Inspect Solution mix->observe dissolved Completely Dissolved observe->dissolved Yes undissolved Solid Remains (Saturated) observe->undissolved No dissolved->add_solute Add more solute calculate Record Total Mass Calculate Solubility undissolved->calculate end End calculate->end

Caption: Step-by-step workflow for experimental solubility measurement.

Applications and Implications

A thorough understanding of the solubility of this compound is critical for its practical application:

  • Organic Synthesis: The choice of solvent is crucial for reaction success. A solvent must dissolve reactants to allow for effective mixing and interaction. The high solubility of this compound in aprotic solvents like dichloromethane and ethers makes them excellent choices for reactions such as nucleophilic substitutions or metal-catalyzed cross-couplings.

  • Purification: Solubility differences are the basis of purification techniques. For recrystallization, an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[16] The data in Table 2 can guide the selection of appropriate solvent/anti-solvent systems.

  • Chromatography: In both normal and reversed-phase chromatography, solvent selection (the mobile phase) is critical for achieving separation. The solubility of the compound in potential mobile phases determines its retention behavior.[20]

  • Drug Development & Formulation: For compounds that are intermediates in drug synthesis, their solubility impacts reaction work-up and purification. If a derivative were to be developed as an active pharmaceutical ingredient (API), its solubility in aqueous and non-aqueous media would be a critical determinant of its bioavailability and formulation strategy.

Conclusion

This compound is a hydrophobic, substituted aromatic ether with good to excellent solubility in a wide range of common organic solvents, from non-polar hydrocarbons to polar aprotic and protic media. Its solubility is primarily driven by van der Waals forces and dipole-dipole interactions, with hydrogen bond acceptance playing a role in protic solvents. Its solubility in water is negligible. While precise quantitative data is not widely available in the literature, its solubility profile can be reliably predicted from its molecular structure and confirmed using standardized experimental protocols. This knowledge is essential for leveraging the full potential of this versatile chemical intermediate in research, development, and manufacturing.

References

Material Safety Data Sheet (MSDS) for 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Properties of 1-Bromo-3-methoxy-5-methylbenzene

Authored by: Gemini, Senior Application Scientist

Introduction: this compound (CAS No. 29578-83-4), also known as 3-Bromo-5-methoxytoluene, is a versatile aromatic building block crucial in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2][3][4] Its unique substitution pattern—a bromine atom, a methoxy group, and a methyl group on a benzene ring—provides multiple reactive sites for targeted chemical modifications.[2][4] This guide offers a comprehensive overview of its material safety data, providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its safe and effective use in a laboratory setting. The focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind safety protocols, grounded in the compound's specific chemical characteristics.

Section 1: Chemical Identity and Core Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is typically a colorless to pale yellow oil or liquid.[2][3][5] Its key identifiers and physical properties are summarized below.

Identifier Value Source(s)
CAS Number 29578-83-4[1][2][3][5]
Molecular Formula C₈H₉BrO[3][4]
Molecular Weight 201.06 g/mol [3]
Synonyms 3-Bromo-5-methoxytoluene, 3-Bromo-5-methylanisole[4]
Appearance Colorless to light yellow, clear liquid/oil[1][2][4][5]
Melting Point 52°C[5][6][7]
Boiling Point 228°C[5][6][7]
Density ~1.378 - 1.4 g/cm³[5][6][7]
Flash Point 103°C[5][6][7]
Solubility Sparingly soluble in water, good solubility in organic solvents.[3][4]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns for laboratory personnel are its acute oral toxicity and its irritant effects on the skin and eyes.[6]

Hazard Class Category Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedGHS06 (Skull and Crossbones)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source(s):[6][8][9]

The acute oral toxicity (Category 3) is a significant concern, necessitating stringent controls to prevent ingestion. The irritant properties are attributed to the compound's ability to disrupt cell membranes upon contact with skin and eye tissues, leading to inflammation and discomfort.[6]

Section 3: Proactive Safety Measures: Handling, Storage, and Exposure Control

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure risk by establishing a controlled laboratory environment.

Engineering Controls: The First Line of Defense

The most effective method of exposure control is to handle the substance in a physically isolated environment.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[10][11] This ensures that any vapors are effectively captured and exhausted, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[12][13]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[11][13]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[13] Standard safety glasses are insufficient.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or punctures before each use and replace them immediately if compromised.[10][11]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10]

Safe Handling and Storage Protocols

Handling:

  • Avoid all direct contact with skin, eyes, and clothing.[12]

  • Do not breathe vapors or mists.[14]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[10][12]

  • Use the smallest quantity of material necessary for the experiment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11][15]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions.[10][13][15]

  • The designated storage class is 6.1D, for non-combustible, acutely toxic materials.

Hazard_Controls cluster_main Hierarchy of Hazard Controls for this compound Elimination Elimination (Not Feasible - Required for Synthesis) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Labeling) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of Controls for Safe Chemical Handling.

Section 4: Reactive Safety Protocols: First Aid and Fire-Fighting

In the event of an exposure or emergency, a rapid and informed response is critical.

First-Aid Measures

The immediate goal of first aid is to mitigate the effects of exposure. Always show the Safety Data Sheet to attending medical personnel.[12][14]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][12][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][12][13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][14][16]

First_Aid_Workflow Start Exposure Event Occurs Assess Assess Type of Exposure Start->Assess Inhalation Inhalation: Move to Fresh Air Assess->Inhalation Inhaled Skin Skin Contact: Remove Clothing, Wash Area Assess->Skin Skin Eye Eye Contact: Flush with Water (15 min) Assess->Eye Eyes Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Assess->Ingestion Swallowed Medical Seek Immediate Medical Attention (Provide SDS) Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Emergency First Aid Response Workflow.

Fire-Fighting Measures

While the compound has a relatively high flash point of 103°C, it is still combustible.[15]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][15][16]

  • Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[10][13][15]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[10][12]

Section 5: Accidental Release Management

A swift and systematic response to a spill is essential to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Wear PPE: Don full personal protective equipment, including respiratory protection if vapors are significant.[10][12]

  • Containment: Prevent the spill from entering drains or water courses.[10][12]

  • Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[10][15] Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealed container for disposal.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste, including contaminated absorbents and PPE, as hazardous waste in accordance with local, state, and federal regulations.[13]

Section 6: Chemical Stability and Reactivity Profile

  • Reactivity: The compound is not known to be dangerously reactive under normal laboratory conditions.

  • Chemical Stability: It is stable under recommended storage conditions.[3]

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[10]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[10][13][15]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[10][13][15]

Section 7: Toxicological Profile and Biological Activity

  • Toxicological Data: Specific LD50 or LC50 data is not widely available. The hazard assessment is primarily based on GHS classifications from aggregated data, which indicates acute oral toxicity and irritant properties.[6][9]

  • Biological Activity: Beyond its role as a synthetic intermediate, in vitro studies have shown that this compound can act as an inhibitor of the phenolic acid transporter (PAT).[1][5] It has also demonstrated some antifungal activity against species like Aspergillus niger and cytotoxic effects on human cells in culture, potentially through the inhibition of fatty acid biosynthesis.[5] These biological activities underscore the need for stringent handling procedures, as unintended biological effects could occur upon exposure.

References

A Technical Guide to the Identification and Analysis of Impurities in Commercial 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-3-methoxy-5-methylbenzene is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science sectors.[1] The purity of this reagent is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final products. This in-depth technical guide provides a comprehensive overview of the potential impurities found in commercial-grade this compound, their origins based on common synthetic routes, and robust analytical methodologies for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this critical starting material.

The Critical Role of Purity in Synthesis

In the realm of complex molecule synthesis, the integrity of each starting material is a cornerstone of success. This compound, with its specific arrangement of functional groups, offers a versatile platform for a variety of chemical transformations.[2] However, the presence of impurities can lead to several undesirable outcomes:

  • Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of new, often difficult-to-remove byproducts. This not only reduces the yield of the desired product but also complicates downstream purification processes.

  • Catalyst Poisoning: In metal-catalyzed cross-coupling reactions, a common application for bromoarenes, certain impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction.

  • Altered Biological Activity: In pharmaceutical applications, even structurally similar impurities can exhibit different biological activities or toxicities, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

  • Inconsistent Results: The presence and variability of impurities from batch to batch can lead to a lack of reproducibility in experimental results, a significant challenge in research and development.[1]

Given these potential issues, a thorough understanding and characterization of the impurity profile of commercial this compound are not just a matter of quality control but a fundamental aspect of scientific rigor.

Potential Synthetic Routes and Associated Impurities

The impurity profile of this compound is intrinsically linked to its manufacturing process. While specific proprietary methods may vary, an analysis of common synthetic strategies for similar molecules allows for the prediction of likely impurities.

Synthesis via Sandmeyer Reaction

A plausible and efficient route to this compound involves the Sandmeyer reaction, starting from a substituted aniline.[3][4] A representative reaction scheme is outlined below.

cluster_0 Synthetic Pathway Starting_Material 3-Methoxy-5-methylaniline Diazonium_Salt 3-Methoxy-5-methylbenzenediazonium salt Starting_Material->Diazonium_Salt NaNO2, HBr Product This compound Diazonium_Salt->Product CuBr cluster_1 Potential Impurity Formation via Electrophilic Bromination Starting_Material 3-Methoxy-5-methylbenzene Desired_Product This compound Starting_Material->Desired_Product Br2, Lewis Acid (minor) Isomeric_Impurity_1 2-Bromo-3-methoxy-5-methylbenzene Starting_Material->Isomeric_Impurity_1 Br2, Lewis Acid (major) Isomeric_Impurity_2 4-Bromo-3-methoxy-5-methylbenzene Starting_Material->Isomeric_Impurity_2 Br2, Lewis Acid (major) cluster_2 Impurity Identification Workflow Sample Commercial this compound Separation GC or HPLC Sample->Separation Detection Mass Spectrometry Separation->Detection Data_Analysis Mass Spectrum Interpretation & Library Search Detection->Data_Analysis Identification Impurity Identification Data_Analysis->Identification

References

A Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-3-methoxy-5-methylbenzene (CAS No. 29578-83-4) is a substituted aromatic compound with significant utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its structural complexity, featuring a methoxy, a bromo, and a methyl group on the benzene ring, allows for a wide range of chemical transformations. However, the thermal stability of such intermediates is a critical parameter that dictates their storage, handling, and reaction conditions during manufacturing processes. An in-depth understanding of the thermal decomposition profile of this compound is therefore essential for ensuring process safety, optimizing reaction yields, and maintaining product purity.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule. In this case, the bond between the aromatic carbon and the oxygen of the methoxy group (C-O) is predicted to be the most labile, analogous to the decomposition of anisole.[3][4][5][6]

The proposed primary decomposition pathway can be summarized as follows:

  • Initiation: Homolytic cleavage of the C-O bond to yield a 3-bromo-5-methylphenoxy radical and a methyl radical.

  • Propagation and Recombination: The highly reactive radical species generated in the initiation step can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation.

  • Termination: The radical chain reactions cease through the combination of two radical species.

A visual representation of the proposed initial decomposition step is provided below:

Figure 1: Proposed initial step of thermal decomposition.

Experimental Workflow for Thermal Analysis

A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition of this compound. The following workflow outlines the key analytical techniques and their respective roles.

G cluster_0 Thermal Stability Assessment cluster_1 Decomposition Product Identification cluster_2 Data Interpretation and Mechanistic Elucidation TGA Thermogravimetric Analysis (TGA) Determines onset of decomposition and mass loss profile Interpretation Correlate TGA/DSC data with GC-MS findings to propose a detailed decomposition mechanism TGA->Interpretation DSC Differential Scanning Calorimetry (DSC) Identifies thermal events (melting, boiling, decomposition) and associated enthalpy changes DSC->Interpretation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Separates and identifies volatile and semi-volatile decomposition products GCMS->Interpretation

Figure 2: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the initial significant mass loss in the TGA curve.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min under an inert atmosphere.

    • Record the heat flow to the sample relative to the reference.

    • Endothermic peaks will correspond to melting and boiling, while exothermic peaks will indicate decomposition.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small, accurately weighed amount of this compound into a pyrolysis tube.

    • Heat the sample in the pyrolysis unit to a temperature just above its decomposition onset temperature (determined by TGA).

    • The decomposition products are swept into the GC column by an inert carrier gas (e.g., helium).

    • The products are separated based on their boiling points and affinity for the GC column's stationary phase.

    • The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectra are compared to a library of known compounds for identification.

Anticipated Results and Interpretation

Based on the proposed decomposition mechanism, the following results are anticipated from the experimental workflow:

Analytical TechniqueExpected ObservationInterpretation
TGA A significant mass loss event occurring at elevated temperatures.Indicates the thermal decomposition of the compound. The onset temperature provides a measure of its thermal stability.
DSC An endothermic peak corresponding to boiling, followed by a sharp exothermic peak.The exotherm confirms the energetic nature of the decomposition process.
GC-MS Detection of various brominated and methylated aromatic compounds, as well as smaller hydrocarbon fragments.Identification of these products will provide direct evidence for the proposed radical-mediated decomposition pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, a scientifically robust hypothesis can be formulated based on the known behavior of the parent compound, anisole. The proposed decomposition pathway, initiated by the homolytic cleavage of the methoxy group's C-O bond, provides a solid foundation for further investigation. The detailed experimental protocols outlined in this guide, utilizing TGA, DSC, and GC-MS, offer a comprehensive strategy for the empirical validation of this hypothesis. The data generated from these studies will be invaluable for ensuring the safe and efficient use of this important synthetic intermediate in research and industrial applications.

References

Reactivity of the bromine atom in 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 1-Bromo-3-methoxy-5-methylbenzene

Abstract

This compound is a versatile substituted aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules for the pharmaceutical and material science sectors.[1][2] Its unique substitution pattern—featuring a bromine atom flanked by electron-donating methoxy and methyl groups—imparts a distinct reactivity profile that is crucial for synthetic chemists to understand and leverage. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the carbon-bromine bond in this molecule. We will delve into its participation in cornerstone reactions such as palladium-catalyzed cross-couplings and explore its behavior under conditions for nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols to support advanced chemical synthesis.

Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring. Understanding their individual and collective electronic and steric contributions is fundamental to predicting its chemical behavior.

  • Molecular Formula: C₈H₉BrO[3]

  • Appearance: Colorless oil[2][4]

  • Synonyms: 3-Bromo-5-methoxytoluene, 3-Bromo-5-methylanisole[5]

SubstituentPositionElectronic EffectInfluence on the Ring
Bromine (-Br) 1Inductive: Electron-withdrawing (-I)Resonance: Electron-donating (+R)Deactivating, ortho, para-director for electrophilic substitution. The C-Br bond is the primary site for oxidative addition in cross-coupling reactions.
Methoxy (-OCH₃) 3Inductive: Electron-withdrawing (-I)Resonance: Strongly electron-donating (+R)Activating, ortho, para-director. Increases electron density on the ring, particularly at positions 2, 4, and 6, making the ring more nucleophilic.[5]
Methyl (-CH₃) 5Inductive: Electron-donating (+I)Hyperconjugation: Electron-donatingActivating, ortho, para-director. Further increases the electron density of the aromatic system.

The combined effect of the methoxy and methyl groups is a significant enrichment of the electron density of the benzene ring. This electronic enrichment has profound implications for the primary reaction pathways involving the bromine atom. While it makes the ring susceptible to electrophilic attack, it simultaneously influences the energetics of reactions that depend on the electrophilicity of the carbon atom bonded to the bromine.

Synthesis of this compound

A reliable supply of high-purity starting material is critical for reproducible experimental outcomes.[2] A common and efficient method for the synthesis of this compound involves the deamination of 4-bromo-2-methoxy-6-methylaniline via a diazotization-reduction sequence.[4]

Experimental Protocol: Synthesis via Deamination[4]

This protocol describes the conversion of 4-bromo-2-methoxy-6-methylaniline to this compound.

  • Diazotization:

    • In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).

    • Add concentrated hydrochloric acid (5.6 mL) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add, dropwise, an aqueous solution of sodium nitrite (2.19 g, 31.78 mmol, in 7 mL of water), maintaining the temperature at 0 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Reduction (Deamination):

    • To the cold diazonium salt solution, add a 50% aqueous hypophosphorous acid solution (H₃PO₂) (56.5 mL) at 0 °C. This reagent is the reducing agent that replaces the diazonium group with a hydrogen atom.

    • Allow the reaction to stir at 0 °C for a period before gradually warming to room temperature and stirring overnight.

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC), add ethyl acetate for extraction.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize excess acids.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography using 100% hexane as the eluent.

    • This procedure typically yields the product as a pale liquid with a high yield (approx. 95%).[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Conditions cluster_process Reaction Sequence NaNO2 1. NaNO₂, HCl, Acetic Acid Diazonium Intermediate Diazonium Salt Temp1 0 °C H3PO2 2. H₃PO₂, 50% aq. Product 1-Bromo-3-methoxy- 5-methylbenzene Temp2 0 °C to RT Start 4-Bromo-2-methoxy- 6-methylaniline Start->Diazonium Diazotization Diazonium->Product Reduction Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Ar-Br transmetal Transmetalation biaryl_complex Ar-Pd(II)L₂(R) pd_complex->biaryl_complex base Base (e.g., K₂CO₃) base->transmetal boronic R-B(OH)₂ boronic->transmetal biaryl_complex->pd0 reductive_elim Reductive Elimination product Ar-R (Product) biaryl_complex->product SNAr_Profile cluster_0 Reaction Coordinate cluster_1 Energy start Reactants (BMMB + Nu⁻) ts1 Transition State 1 start->ts1 E_high High intermediate Meisenheimer Complex (High Energy) ts2 Transition State 2 note Electron-donating groups destabilize the anionic intermediate, leading to a very high activation energy. end Products E_low Low

References

The Strategic deployment of 1-Bromo-3-methoxy-5-methylbenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 1-Bromo-3-methoxy-5-methylbenzene, a strategically functionalized aromatic compound, has emerged as a key intermediate with significant potential in the synthesis of complex molecular architectures. Its unique substitution pattern—a bromine atom for facile cross-coupling, a methoxy group influencing electronic properties, and a methyl group providing a lipophilic handle—offers a powerful platform for the generation of diverse compound libraries with a wide range of pharmacological activities.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on key reaction classes, and provide detailed, field-proven protocols. Furthermore, we will explore its role in the synthesis of specific classes of biologically active molecules, underscoring its importance as a valuable tool for drug discovery professionals.

Physicochemical Properties and Synthetic Rationale

This compound is a colorless oil at room temperature.[1] Its utility as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.[3] The methyl group provides a point of steric bulk and can be a site for metabolic transformations, a crucial consideration in drug design.

The strategic placement of these groups allows for a high degree of control over the synthetic outcome, making it a favored starting material for constructing substituted biaryl and other complex scaffolds found in many biologically active compounds.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true value of this compound lies in its application as a foundational element in the synthesis of molecules with therapeutic potential. Its utility spans a range of disease areas, from oncology to neurodegenerative disorders.

Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is a key player in the biosynthesis of estrogens and androgens, and its inhibition is a therapeutic strategy for hormone-dependent diseases such as breast cancer and endometriosis.[4]

A crucial step in the synthesis of non-steroidal 17β-HSD1 inhibitors involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid.[5] This reaction efficiently constructs the core biaryl scaffold of the inhibitor.

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for the practical application of this compound in key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 17β-HSD1 Inhibitor Precursor

This protocol describes the synthesis of 3-methoxy-5-methyl-6'-methoxynaphthalene, a key intermediate for 17β-HSD1 inhibitors.[5]

Reaction Scheme:

Suzuki_Coupling cluster_reagents cluster_product reagent1 This compound reagent2 6-Methoxynaphthaleneboronic acid product 3-Methoxy-5-methyl-6'-methoxynaphthalene reagents reagents reaction_arrow reagents->reaction_arrow Pd Catalyst, Base, Solvent reaction_arrow->product Grignard_Reaction cluster_reagents reagent1 This compound intermediate (3-Methoxy-5-methylphenyl)magnesium bromide reagent1->intermediate THF, I₂ (cat.) reagent2 Magnesium turnings product 1-(3-Methoxy-5-methylphenyl)alkanol intermediate->product 1. Aldehyde 2. H₃O⁺ workup electrophile Aldehyde (R-CHO)

References

Methodological & Application

Application Note & Protocol: High-Efficiency Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-3-methoxy-5-methylbenzene with a variety of arylboronic acids. This specific transformation is of high value in medicinal chemistry and materials science for the synthesis of complex biaryl and substituted biphenyl structures.[2][3] We will explore the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible results.

Part 1: The Underlying Chemistry: Rationale and Mechanism

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base.[2][4][5] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step.[2] The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center.[4][6] This critical step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][7][8] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-Br Pd0->PdII_Complex ArylBr Ar-Br (1-Bromo-3-methoxy- 5-methylbenzene) OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Complex->PdII_Diaryl BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' (Biaryl Product) PdII_Diaryl->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • The Substrate (this compound): This aryl bromide is considered electron-rich due to the presence of the methoxy (-OCH₃) and methyl (-CH₃) groups. Electron-donating groups can slow the initial oxidative addition step compared to electron-deficient aryl halides.[9] Therefore, a highly active catalyst system is often required to achieve efficient coupling.[10]

  • The Catalyst: While many palladium sources are effective, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice as it is a pre-formed, active Pd(0) catalyst. For more challenging couplings or to achieve lower catalyst loadings, systems generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be more active.[11][12] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.[10]

  • The Base: The base is not merely a spectator; it is essential for activating the boronic acid.[1][6][7] Potassium carbonate (K₂CO₃) is a moderately strong, cost-effective base suitable for many Suzuki couplings.[13] It facilitates the formation of the boronate anion, which is more nucleophilic and readily undergoes transmetalation.[1][8] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for less reactive substrates.[14]

  • The Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is commonly employed.[15] The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[6][16] The choice of solvent can significantly influence reaction rates and even selectivity.[17][18][19] Thoroughly degassing the solvent is critical, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[20]

Part 2: Experimental Protocol: A Validated Method

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific arylboronic acid partners.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound201.061.0201 mg1.0
Arylboronic AcidVaries1.2Varies1.2
Pd(PPh₃)₄1155.560.0335 mg0.03
Potassium Carbonate (K₂CO₃), anhydrous138.212.0276 mg2.0
1,4-Dioxane, anhydrous--8.0 mL-
Water, degassed--2.0 mL-

Step-by-Step Methodology

Workflow start Start reagents 1. Add solid reagents to a dry Schlenk flask: - Aryl Bromide - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents inert 2. Seal flask, evacuate, and backfill with Argon (repeat 3x). reagents->inert solvents 3. Add degassed solvents via syringe: - 1,4-Dioxane - Water inert->solvents heat 4. Heat reaction to 90 °C with vigorous stirring. solvents->heat monitor 5. Monitor reaction progress by TLC (typically 4-12 hours). heat->monitor cooldown 6. Cool to room temperature upon completion. monitor->cooldown workup 7. Dilute with Ethyl Acetate. Wash with water and brine. cooldown->workup dry 8. Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify 9. Purify crude product by flash column chromatography. dry->purify end End (Pure Biaryl Product) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).[15][21]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[20]

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe.[13][15]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide spot is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[22]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[22]

Part 3: Troubleshooting and Self-Validation

A successful protocol is one that can be validated and troubleshoot. Here are common issues and their remedies.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd).[20] 2. Insufficiently degassed solvents.[20] 3. Impure or decomposed boronic acid (protodeboronation).[20] 4. Base is not strong enough or is hydrated.1. Use a fresh bottle of catalyst or a different, more robust catalyst system (e.g., Pd(OAc)₂/SPhos). 2. Ensure thorough degassing of solvents using freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[23] 3. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.[20] 4. Use a stronger, anhydrous base like Cs₂CO₃ or K₃PO₄.
Homocoupling Product Presence of oxygen leading to reductive elimination from a Pd(II)-boronate intermediate.[9]Rigorously exclude oxygen from the reaction. Ensure the Schlenk technique is performed correctly.
Protodeboronation The boronic acid is unstable under the reaction conditions (often an issue with electron-deficient boronic acids).[20]Use a milder base (e.g., KF), lower the reaction temperature, or shorten the reaction time. Using a more stable boronate ester can also mitigate this side reaction.[20]
Difficult Purification Close polarity of the product and starting materials or byproducts.[23]Optimize the solvent system for column chromatography. If the product contains a basic or acidic functional group, an acid-base extraction during the work-up can help remove impurities.[23]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these compounds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3][4]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 1-bromo-3-methoxy-5-methylbenzene, an electron-rich aryl bromide. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for this specific substrate.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this rate-limiting step, especially for less reactive aryl halides.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][7] The choice of base is critical and must be compatible with any sensitive functional groups on the substrates.[8][9]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The selection of appropriate ligands can often minimize this undesired pathway.[10]

Buchwald_Hartwig_Amination cluster_legend Diagram Legend Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Br)L Pd(0)L->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(NHR'R'')(Br)L] Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex + Base - H-Base+Br- Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L Amido Complex->Catalyst_Regen Ar-Br This compound HNR'R'' Amine L Ligand

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure that can be adapted for various primary and secondary amines. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to ensure the exclusion of oxygen and moisture, which can deactivate the catalyst.[11]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound followed by the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.5 M. Finally, add the amine via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert add_reagents Add Substrates & Solvent inert->add_reagents react Heat & Stir add_reagents->react monitor Monitor Progress (TLC, GC/LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For an electron-rich substrate like this compound, careful optimization is key to achieving high yields and minimizing side products.

ParameterRecommendation for this compoundRationale
Palladium Source G3/G4 Buchwald Precatalysts or Pd₂(dba)₃Precatalysts offer improved air stability and reliable generation of the active Pd(0) species.[11]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands promote the oxidative addition of electron-rich aryl bromides and accelerate reductive elimination.[1] BrettPhos is often a good choice for primary amines.[9]
Base NaOtBu, LHMDS, or K₃PO₄Strong alkoxide or amide bases are generally effective.[9] For base-sensitive functional groups on the amine, a weaker inorganic base like K₃PO₄ may be preferable.[8]
Solvent Toluene, 1,4-Dioxane, or THFToluene is a common and effective solvent.[8] Ethereal solvents can also be used. The choice may influence the solubility of the base and the reaction rate.[8]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly with less reactive amines.[12]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (due to oxygen or moisture)Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[11] Consider using a fresh batch of catalyst and ligand.
Inappropriate ligand or baseScreen a panel of ligands and bases to find the optimal combination for your specific amine.
Formation of Hydrodehalogenated Byproduct β-Hydride elimination is competitiveTry a bulkier ligand, lower the reaction temperature, or use a less sterically hindered base.[1][10]
Poor Reproducibility Inconsistent quality of reagents or reaction setupUse high-purity reagents and ensure consistent inert atmosphere techniques.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-(3-methoxy-5-methylphenyl) amines. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful transformation in a research and development setting.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Arylalkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The resulting arylalkyne motif is a versatile building block, readily undergoing further transformations.

This guide provides an in-depth technical overview and practical protocols for the Sonogashira coupling of 1-Bromo-3-methoxy-5-methylbenzene, an electron-rich aryl bromide. The presence of two electron-donating groups (methoxy and methyl) on the aromatic ring presents unique challenges and necessitates careful consideration of reaction conditions to achieve high efficiency and minimize side reactions.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding these cycles is paramount for rational optimization and troubleshooting.

The Palladium Cycle: The Engine of C-C Bond Formation
  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, particularly for less reactive aryl bromides.[1] The electron-rich nature of this compound can slow this step.

  • Transmetalation: The resulting Pd(II) complex undergoes transmetalation with a copper(I) acetylide intermediate (generated in the copper cycle), transferring the alkynyl group to the palladium center.[6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[6]

The Copper Cycle: Activation of the Alkyne
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[2]

  • Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide.[5][7] This species is the active nucleophile that participates in the palladium cycle.

A significant side reaction, particularly with electron-rich substrates, is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[1] This underscores the importance of carefully controlling the reaction conditions or employing copper-free protocols.

Visualizing the Catalytic Pathway

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) dummy1 Pd0->dummy1 PdII_Ar Ar-Pd(II)L₂(Br) OxAdd->PdII_Ar Ar-Br Transmetalation Transmetalation (Cu-C≡CR) dummy2 PdII_Ar->dummy2 PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl Cu-C≡CR RedElim Reductive Elimination dummy3 PdII_Alkynyl->dummy3 RedElim->Pd0 Ar-C≡CR Product Coupled Product (Ar-C≡C-R) RedElim->Product dummy1->PdII_Ar dummy2->PdII_Alkynyl dummy3->Pd0 dummy4 CuX Cu(I)X PiComplex π-Alkyne Complex CuX->PiComplex H-C≡CR Deprotonation Deprotonation (Base) CuAcetylide Cu(I)-C≡CR Deprotonation->CuAcetylide Base CuAcetylide->PdII_Ar Transmetalation Transmetalation_node CuAcetylide->Transmetalation_node To Pd Cycle ArBr 1-Bromo-3-methoxy- 5-methylbenzene ArBr->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuX

Caption: Dual catalytic cycle of the Sonogashira coupling.

Experimental Design for this compound

The coupling of electron-rich aryl bromides like this compound can be challenging. The electron-donating groups deactivate the C-Br bond towards oxidative addition. Therefore, a judicious choice of catalyst, ligand, base, and solvent is critical for success.

Key Reaction Parameters
ParameterRecommendation for this compoundRationale
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[2]
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos)These ligands promote the formation of highly active, monoligated Pd(0) species, which facilitates the challenging oxidative addition step with electron-rich aryl bromides.[1]
Copper(I) Source CuI (for standard conditions)CuI is the most common co-catalyst for activating the alkyne.[8]
Base Amine bases (e.g., Et₃N, DIPEA, DIPA) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃)Amine bases often serve as both the base and solvent/co-solvent. Inorganic bases can be effective, particularly in copper-free systems.[6]
Solvent THF, Dioxane, DMF, Toluene, or neat amineThe choice of solvent can influence catalyst stability and reaction rate. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[8]
Temperature Room temperature to elevated temperatures (50-100 °C)While many Sonogashira reactions proceed at room temperature, the lower reactivity of this specific aryl bromide may necessitate heating.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne (Glaser coupling).[8]

Recommended Protocols

Given the lack of a specific published procedure for this compound, two robust protocols are presented below, based on successful couplings of similar electron-rich aryl bromides.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a good starting point and utilizes the classic Pd/Cu catalytic system. Heating is likely required for this substrate.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing the formation of alkyne homocoupling byproducts, which can be a significant issue with electron-rich aryl bromides.[1]

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., tri-tert-butylphosphine, P(t-Bu)₃, 0.08 mmol, 8 mol%) to an oven-dried vial with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and an inorganic base such as cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent and Alkyne Addition: Add anhydrous, degassed dioxane (5 mL) and the terminal alkyne (1.2 mmol, 1.2 eq.).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Filter through a short plug of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents/solvents.1. Use a fresh palladium source and ligand. 2. Increase the reaction temperature in increments. 3. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.
Significant Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Ensure the reaction is run under strictly anaerobic conditions. 2. Switch to a copper-free protocol (Protocol 2). 3. Reduce the amount of CuI.
Formation of Palladium Black Catalyst decomposition.1. Use a more robust ligand. 2. Ensure the reaction is free of impurities that could poison the catalyst.
De-bromination of Starting Material Reductive side reaction.1. Ensure the absence of water and other protic sources. 2. Lower the reaction temperature if possible.

Conclusion

The Sonogashira coupling of this compound is a feasible but potentially challenging transformation due to the electron-rich nature of the substrate. Success hinges on the careful selection of a highly active catalytic system, typically involving a palladium source and a bulky, electron-rich phosphine ligand. While standard copper-catalyzed conditions may be effective with heating, a copper-free approach is a valuable alternative for mitigating the common side reaction of alkyne homocoupling. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this versatile C-C bond-forming reaction in their synthetic endeavors.

References

Application Notes and Protocols: Formation of 3-Methoxy-5-methylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis, prized for their potent nucleophilicity in forging new carbon-carbon bonds.[1][2][3] This guide provides a comprehensive protocol for the preparation of a specific and valuable Grignard reagent, 3-methoxy-5-methylphenylmagnesium bromide, from its corresponding aryl halide, 1-bromo-3-methoxy-5-methylbenzene. The strategic placement of the methoxy and methyl groups on the aromatic ring makes this reagent a key intermediate in the synthesis of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and materials.

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of magnesium metal.[4] The mechanism involves the transfer of an electron from the magnesium to the aryl halide, leading to the formation of a radical anion which then collapses to form an aryl radical and a halide anion. A second electron transfer from another magnesium atom to the aryl radical results in a carbanion, which rapidly combines with the magnesium cation to form the Grignard reagent.[1][5] Success in this synthesis hinges on meticulous attention to anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[3][5][6]

This document will detail the necessary precautions, step-by-step procedures, and critical parameters to ensure a successful and high-yielding synthesis.

Scientific Principles and Experimental Design

The preparation of 3-methoxy-5-methylphenylmagnesium bromide is governed by several key principles that inform the experimental protocol.

1. Anhydrous Conditions: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5] Consequently, any trace of protic solvents, including water from glassware, solvents, or the atmosphere, will protonate and destroy the reagent, forming the corresponding arene (1-methoxy-3-methylbenzene in this case).[5][6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed under an inert atmosphere (e.g., nitrogen or argon).[7][8]

2. Magnesium Activation: A common challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings, preventing the reaction from initiating.[9] Several methods can be employed to activate the magnesium surface. Mechanical methods like stirring or grinding can physically disrupt the oxide layer.[10][11] Chemical activation is more common and involves the use of reagents like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[9][10][12] Iodine is thought to etch the oxide layer, while 1,2-dibromoethane reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh, reactive metal surface.[9][12]

3. Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for Grignard reagent formation.[1][3][13] They serve two primary roles: they are aprotic, thus not reacting with the Grignard reagent, and they solvate and stabilize the formed organomagnesium species through coordination of their lone pair electrons with the magnesium atom.[3][5] THF is often preferred for the formation of Grignard reagents from less reactive aryl halides due to its higher boiling point and better solvating ability.[2]

4. Reaction Initiation and Control: The formation of a Grignard reagent is an exothermic process.[6][14] Once initiated, the reaction can proceed vigorously. Therefore, the aryl halide is typically added portion-wise to the magnesium suspension to control the reaction rate and temperature.[15] An ice bath should be readily available to manage the exotherm, especially during the initial stages.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-methoxy-5-methylphenylmagnesium bromide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction prep_glass Dry Glassware setup Assemble Apparatus under Inert Atmosphere prep_glass->setup prep_reagents Prepare Anhydrous Reagents prep_reagents->setup mg_activation Activate Magnesium setup->mg_activation addition Add Aryl Bromide Solution mg_activation->addition reflux Maintain Reaction addition->reflux analysis Titration/Analysis (Optional) reflux->analysis use Use in Subsequent Reaction analysis->use

Caption: Workflow for Grignard Reagent Formation.

Detailed Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
This compoundC₈H₉BrO201.0610.05 g0.05Ensure purity
Magnesium TurningsMg24.311.46 g0.06Use high purity
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Freshly distilled from a suitable drying agent
IodineI₂253.811 small crystal-For activation

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles

  • Schlenk line (optional, but recommended)

Procedure:

  • Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This is best achieved by oven-drying at >120 °C for several hours and assembling the apparatus while hot, allowing it to cool under a stream of inert gas.[6]

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask. The entire system should be flushed with nitrogen or argon.[8]

  • Magnesium Activation: Place the magnesium turnings (1.46 g) into the reaction flask. Add a single small crystal of iodine.[10] Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and coats the surface of the magnesium. The disappearance of the iodine color is an indication of activation.[10] Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, dissolve this compound (10.05 g) in anhydrous THF (20 mL). Transfer this solution to the dropping funnel.

  • Reaction Initiation: Add approximately 5 mL of the aryl bromide solution from the dropping funnel to the activated magnesium turnings. Stir the mixture. The reaction may initiate spontaneously, which is indicated by a gentle bubbling and the appearance of a cloudy, grayish color. If the reaction does not start, gentle warming with a heating mantle or a heat gun may be necessary.[16] Be prepared with an ice bath to control the initial exotherm.

  • Addition of Aryl Bromide: Once the reaction has initiated and is proceeding smoothly, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[15] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice bath.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture. If necessary, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The completion of the reaction is typically indicated by the disappearance of most of the magnesium metal and the formation of a dark, homogeneous solution.

  • Use of the Grignard Reagent: The freshly prepared 3-methoxy-5-methylphenylmagnesium bromide solution is now ready for use in subsequent synthetic steps. It is best used immediately.[8]

Chemical Reaction and Structure

The following diagram illustrates the chemical transformation involved in the formation of 3-methoxy-5-methylphenylmagnesium bromide.

Caption: Formation of the Grignard Reagent.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several built-in checks and best practices:

  • Visual Confirmation of Initiation: The disappearance of the iodine color and the onset of bubbling and turbidity provide clear visual cues that the reaction has successfully initiated.

  • Controlled Exotherm: The dropwise addition of the aryl halide allows for careful management of the reaction's exothermic nature, preventing runaway reactions and ensuring safety.[14]

  • Near-Complete Consumption of Magnesium: At the end of a successful reaction, the majority of the magnesium turnings should be consumed, indicating a high conversion to the Grignard reagent.

  • Titration (Optional but Recommended): For quantitative applications, the concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a known acid (e.g., anhydrous benzoic acid with a colorimetric indicator). This provides a precise measure of the reagent's strength for subsequent reactions.

Safety Considerations

  • Flammability: Diethyl ether and THF are highly flammable and volatile solvents. All operations should be conducted in a well-ventilated fume hood, away from open flames or spark sources.[6]

  • Reactivity: Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated. Handle under an inert atmosphere at all times.[7]

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. Have an ice bath readily available to control the reaction temperature.[6]

  • Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the Grignard solution to a cooled, stirred solution of a weak acid, such as saturated aqueous ammonium chloride.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[14]

Applications in Drug Development and Research

3-Methoxy-5-methylphenylmagnesium bromide is a versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of polysubstituted aromatic compounds. For instance, it can be used in:

  • Cross-Coupling Reactions: Participation in Kumada, Negishi, or other transition-metal-catalyzed cross-coupling reactions to form biaryl structures, a common motif in many pharmaceutical compounds.

  • Addition to Carbonyls: Reaction with aldehydes, ketones, and esters to generate secondary and tertiary alcohols, respectively, which are important intermediates in the synthesis of complex natural products and drug candidates.[2][17][18][19]

  • Synthesis of Heterocycles: As a nucleophile in reactions to construct or functionalize heterocyclic rings, which are prevalent in medicinal chemistry.

References

Application Notes & Protocols: The Strategic Utility of 1-Bromo-3-methoxy-5-methylbenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-3-methoxy-5-methylbenzene (CAS No: 29578-83-4) is a highly versatile and strategically important building block in modern medicinal chemistry.[1][2][3] Its unique trifunctional substitution pattern—comprising a reactive bromine atom, an electron-donating methoxy group, and a methyl group—offers a powerful handle for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications in synthesizing pharmaceutical intermediates, focusing on key bond-forming reactions. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and Grignard reagent formation, explaining the causality behind experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: A Profile of a Key Synthetic Intermediate

This compound is a substituted aromatic compound that serves as a cornerstone for the synthesis of a diverse range of complex molecules, particularly active pharmaceutical ingredients (APIs).[3] Typically appearing as a colorless oil, its value lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.[1][2][4]

  • The Bromine Atom: Serves as a primary reactive site, ideal for transition metal-catalyzed cross-coupling reactions or conversion into organometallic reagents.[5] This allows for the precise introduction of new carbon-carbon and carbon-heteroatom bonds.

  • The Methoxy and Methyl Groups: These groups modulate the electronic properties of the aromatic ring. As electron-donating groups, they can influence the rate and regioselectivity of subsequent reactions on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 29578-83-4[2][4][6]
Molecular Formula C₈H₉BrO[2][7]
Molecular Weight 201.06 g/mol [2][7]
Appearance Colorless Oil[1][2][4]
Boiling Point Data not consistently available; influences distillation purification.[1]
Storage Refrigerator, under inert atmosphere.[2]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized drug discovery, and this compound is an excellent substrate for these transformations. The carbon-bromine bond readily undergoes oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl or aryl-alkenyl structures, which are common motifs in pharmaceuticals.[8] The reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][8]

Causality: The choice of catalyst, ligand, and base is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the organoboron species for the transmetalation step.[8]

Suzuki_Miyaura_Workflow A 1-Bromo-3-methoxy- 5-methylbenzene D Reaction Vessel (Solvent, Heat) A->D Substrate B Aryl/Vinyl Boronic Acid (R-B(OH)₂) B->D Coupling Partner C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->D Catalytic System E Biaryl Product D->E Suzuki Coupling F Work-up & Purification E->F G Final Pharmaceutical Intermediate F->G

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Protocol 2.1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

Objective: To synthesize 3-methoxy-5-methyl-1,1'-biphenyl from this compound and phenylboronic acid.

Reagents:

ReagentMW ( g/mol )AmountmmolsEquiv.
This compound201.061.00 g4.971.0
Phenylboronic Acid121.93727 mg5.971.2
Pd(PPh₃)₄1155.56172 mg0.1490.03
Potassium Carbonate (K₂CO₃)138.211.37 g9.942.0
Toluene-20 mL--
Ethanol-5 mL--
Water-5 mL--

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.00 g, 4.97 mmol), phenylboronic acid (727 mg, 5.97 mmol), and Pd(PPh₃)₄ (172 mg, 0.149 mmol).

  • Solvent & Base Addition: Add toluene (20 mL), ethanol (5 mL), and an aqueous solution of K₂CO₃ (1.37 g in 5 mL water).

  • Inerting: Purge the flask with nitrogen or argon for 10-15 minutes. This is crucial as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety: Wear appropriate PPE (lab coat, gloves, safety glasses). Palladium compounds can be toxic. Handle all reagents in a well-ventilated fume hood.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of a carbon-nitrogen bond is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination enables the coupling of aryl halides with amines, a reaction that is otherwise difficult to achieve.[9][10] This protocol is essential for creating substituted aniline derivatives, which are precursors to a vast array of APIs.[11]

Causality: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., t-BuXPhos) are often required to promote the reductive elimination step, which forms the C-N bond and is typically the rate-limiting step of the catalytic cycle.[11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Buchwald_Hartwig_Workflow A 1-Bromo-3-methoxy- 5-methylbenzene D Reaction Vessel (Anhydrous Solvent, Heat) A->D Substrate B Primary/Secondary Amine (R₂NH) B->D Coupling Partner C Pd Precatalyst + Ligand (e.g., t-BuXPhos) + Base (e.g., NaOtBu) C->D Catalytic System E Arylamine Product D->E Buchwald-Hartwig Amination F Work-up & Purification E->F G Aniline-based Intermediate F->G

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Protocol 2.2: Synthesis of a Substituted Aniline via Buchwald-Hartwig Amination

Objective: To synthesize N-(3-methoxy-5-methylphenyl)aniline from this compound and aniline.

Reagents:

ReagentMW ( g/mol )AmountmmolsEquiv.
This compound201.061.00 g4.971.0
Aniline93.13510 µL5.471.1
Pd₂(dba)₃915.7245 mg0.0490.01
t-BuXPhos424.6063 mg0.1490.03
Sodium tert-butoxide (NaOtBu)96.10670 mg6.961.4
Anhydrous Toluene-25 mL--

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (45 mg), t-BuXPhos (63 mg), and sodium tert-butoxide (670 mg).

  • Reagent Addition: Add this compound (1.00 g), followed by anhydrous toluene (25 mL) and aniline (510 µL) via syringe.

  • Inerting & Reaction: Seal the flask and purge with argon for 5 minutes. Heat the reaction mixture to 100 °C with stirring for 12-18 hours. The use of anhydrous solvent and inert conditions is critical to prevent catalyst deactivation and side reactions.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding 20 mL of water. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Core Application: Grignard Reagent Formation and Utilization

The Grignard reaction is a classic organometallic reaction that provides a powerful method for C-C bond formation by converting the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion equivalent.

Causality: The reaction must be performed under strictly anhydrous conditions. Grignard reagents are extremely strong bases and will react readily with any protic source, such as water, which would quench the reagent and halt the desired reaction. Diethyl ether or THF are common solvents as they are aprotic and help to stabilize the Grignard reagent.

Grignard_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Electrophile A 1-Bromo-3-methoxy- 5-methylbenzene B Magnesium Turnings (Mg) D (3-methoxy-5-methylphenyl) magnesium bromide (Grignard Reagent) A->D Reaction under Anhydrous Conditions C Anhydrous Ether or THF B->D Reaction under Anhydrous Conditions C->D Reaction under Anhydrous Conditions E Electrophile (e.g., Aldehyde R-CHO) D->E Addition to Electrophile F Intermediate Alkoxide E->F Nucleophilic Attack G Aqueous Work-up (H₃O⁺) H Secondary Alcohol Product F->H Protonation G->H Protonation

Caption: Two-stage workflow for Grignard reaction.

Protocol 3.1: Synthesis of a Secondary Alcohol via Grignard Reaction

Objective: To synthesize (3-methoxy-5-methylphenyl)(phenyl)methanol via formation of a Grignard reagent followed by reaction with benzaldehyde.

Reagents:

ReagentMW ( g/mol )AmountmmolsEquiv.
Magnesium Turnings24.31145 mg5.971.2
This compound201.061.00 g4.971.0
Benzaldehyde106.12500 µL4.92~1.0
Anhydrous Diethyl Ether (Et₂O)-30 mL--
Iodine (I₂)253.811 crystalcatalytic-

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add magnesium turnings (145 mg) and a small crystal of iodine (to activate the Mg surface).

  • Grignard Formation: Dissolve this compound (1.00 g) in 10 mL of anhydrous Et₂O and add it to the dropping funnel. Add ~1-2 mL of this solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.[12]

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the grey, cloudy mixture at room temperature for an additional 1 hour to ensure full formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the flask to 0 °C in an ice bath. Dissolve benzaldehyde (500 µL) in 5 mL of anhydrous Et₂O and add it dropwise to the stirred Grignard reagent.

  • Quenching & Work-up: After stirring for 1 hour at room temperature, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Characterization: Confirm the product structure via NMR, IR (for the -OH stretch), and MS.

Summary and Outlook

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its utility in forming critical C-C and C-N bonds through robust and well-understood methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions makes it an invaluable tool for medicinal chemists.[3] The protocols detailed herein provide a reliable foundation for researchers to construct complex molecular scaffolds, accelerating the discovery and development of new therapeutic agents. Future applications will undoubtedly leverage this intermediate in novel, multi-step synthetic sequences to access next-generation pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-methoxy-5-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. This crucial building block is instrumental in the fields of organic synthesis, pharmaceutical research, and material science.[1][2] This document will explore common synthetic challenges and provide robust solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions to get your experiment back on track.

Issue 1: Low or No Product Yield in the Sandmeyer Reaction

Question: I performed a Sandmeyer reaction starting from 4-bromo-2-methoxy-6-methylaniline to synthesize this compound, but I obtained a very low yield. What could be the potential causes and how can I improve it?

Answer: A low yield in the Sandmeyer reaction for this specific synthesis can be attributed to several critical factors. The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] However, the stability of the diazonium salt and the efficiency of the subsequent copper-catalyzed bromide displacement are paramount for a high yield.

Potential Causes and Solutions:

  • Incomplete Diazotization: The initial conversion of the primary amine to a diazonium salt is crucial. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

    • Troubleshooting:

      • Temperature Control: Strictly maintain the reaction temperature at 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature control.

      • Reagent Purity: Ensure the sodium nitrite is of high purity and has not degraded.

      • Acid Concentration: The concentration of the acid (e.g., hydrochloric acid) is critical. Insufficient acid can lead to incomplete diazotization.[5][6]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to byproducts and a lower yield.

    • Troubleshooting:

      • Immediate Use: Use the diazonium salt immediately after its formation in the subsequent Sandmeyer step. Do not let it stand for extended periods.

  • Inefficient Copper(I) Bromide Catalysis: The displacement of the diazonium group with bromide is catalyzed by copper(I) bromide. The quality and quantity of the catalyst are important.

    • Troubleshooting:

      • Catalyst Quality: Use freshly prepared or high-purity copper(I) bromide.

      • Catalyst Loading: Ensure an adequate catalytic amount of CuBr is used. In some protocols, a mixture of Cu(I) and Cu(II) salts can be beneficial.[4]

  • Side Reactions: The diazonium salt can undergo unwanted side reactions, such as coupling with the starting aniline or other nucleophiles present in the reaction mixture.

    • Troubleshooting:

      • Controlled Addition: Add the sodium nitrite solution slowly and dropwise to the aniline solution to prevent localized high concentrations of the diazonium salt.

Issue 2: Formation of Multiple Products in the Bromination of 3-Methoxy-5-methylphenol

Question: I am attempting to synthesize this compound by brominating 3-methoxy-5-methylphenol, but my TLC and NMR analysis show the presence of multiple brominated species. How can I improve the selectivity of this reaction?

Answer: The direct bromination of 3-methoxy-5-methylphenol can be challenging due to the strong activating effects of the hydroxyl and methoxy groups, which can lead to over-bromination and the formation of isomeric products.[7] The key to a successful synthesis is to control the reactivity of the aromatic ring and the choice of brominating agent.

Controlling Selectivity:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine (Br₂).[8][9][10] Using NBS can significantly reduce the formation of poly-brominated byproducts. The reaction can be carried out in a solvent like acetonitrile.[8]

    • Molecular Bromine (Br₂): If using Br₂, it is crucial to control the stoichiometry and reaction conditions carefully. Perform the reaction at a low temperature and add the bromine solution dropwise.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the selectivity. Less polar solvents can sometimes favor mono-bromination.

    • Temperature: Lowering the reaction temperature will decrease the reaction rate and can improve selectivity by minimizing over-bromination.

  • Protecting Groups:

    • In some cases, protecting the highly activating hydroxyl group as an ester or ether can help to control the regioselectivity of the bromination. However, this adds extra steps to the synthesis (protection and deprotection).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound, covering aspects from starting materials to product purification.

Q1: What is the most common and efficient synthetic route to prepare this compound with a high yield?

A1: The Sandmeyer reaction starting from 4-bromo-2-methoxy-6-methylaniline is a well-documented and high-yielding route.[5][6] A published procedure reports a yield of up to 95%.[5] This method involves the diazotization of the aniline followed by a copper(I) bromide-mediated displacement of the diazonium group. The starting material, 4-bromo-2-methoxy-6-methylaniline, can be prepared from commercially available precursors.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several safety precautions are essential:

  • Handling Bromine: Molecular bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and not to attempt to isolate the solid salt.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used, such as acetic acid, ethyl acetate, and hexane.[5][6]

Q3: How can I effectively purify the final product, this compound?

A3: The most common and effective purification method is silica gel column chromatography.[5][6]

  • Eluent System: A non-polar eluent system, such as 100% hexane, is typically used to elute the product.[5][6]

  • Monitoring: The progress of the purification can be monitored by thin-layer chromatography (TLC).

  • Alternative Method: For larger scales, distillation under reduced pressure can be an effective purification method, as this compound is a colorless oil with a defined boiling point.[2]

Q4: What are the expected spectroscopic data (¹H NMR) for this compound?

A4: The ¹H NMR spectrum provides a clear signature for the successful synthesis of the target compound. The expected chemical shifts (in CDCl₃) are:

  • δ 6.97 (s, 1H)

  • δ 6.87 (s, 1H)

  • δ 6.64 (s, 1H)

  • δ 3.80 (s, 3H, -OCH₃)

  • δ 2.36 (s, 3H, -CH₃)[5][6]

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is adapted from a high-yielding procedure.[5]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-bromo-2-methoxy-6-methylaniline216.085.8 g26.84
Acetic Acid60.0549 mL-
Concentrated HCl36.465.6 mL-
Sodium Nitrite (NaNO₂)69.002.19 g31.78
50% aq. Hypophosphorous Acid (H₃PO₂)66.0056.5 mL-
Ethyl Acetate88.11--
Saturated Sodium Bicarbonate Solution---
Hexane86.18--

Procedure:

  • In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL) and add concentrated hydrochloric acid (5.6 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.19 g, 31.78 mmol) in 7 mL of water dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.

  • Add 50% aqueous hypophosphorous acid (56.5 mL) at 0 °C.

  • Allow the reaction to stir at 0 °C for a period and then warm to room temperature and stir overnight.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic phase with a saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate it, and purify by silica gel column chromatography using 100% hexane as the eluent to yield the product as a pale liquid.

Visualizing the Workflow

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification start 4-bromo-2-methoxy-6-methylaniline in AcOH/HCl na_no2 Add NaNO₂ solution dropwise start->na_no2 diazonium Formation of Diazonium Salt na_no2->diazonium h3po2 Add H₃PO₂ diazonium->h3po2 rt_stir Stir overnight at RT h3po2->rt_stir product This compound rt_stir->product extraction EtOAc Extraction product->extraction wash NaHCO₃ Wash extraction->wash purification Column Chromatography (Hexane) wash->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

References

Common side products in the bromination of 3-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-methoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal results in your synthesis.

Introduction: The Chemistry of Brominating 3-Methoxytoluene

The bromination of 3-methoxytoluene is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, also known as m-methylanisole, possesses two directing groups: a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃).[1] Both are ortho, para-directors. Their interplay governs the regioselectivity of the reaction, making the formation of multiple isomers and side products a common experimental challenge. Understanding the electronic and steric effects of these substituents is paramount to controlling the reaction outcome.

This guide will delve into the mechanistic nuances, provide practical solutions to common side product formation, and equip you with the knowledge to troubleshoot and optimize your bromination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a mixture of monobrominated isomers. How can I control the regioselectivity?

A1: The formation of multiple monobrominated isomers is expected due to the directing effects of the methoxy and methyl groups. The methoxy group is a more powerful activating group than the methyl group, and its directing effect will dominate.[1] The primary sites of electrophilic attack will be ortho and para to the methoxy group.

  • Position 2: ortho to the methoxy group and ortho to the methyl group. Steric hindrance from both adjacent groups can make this position less accessible.

  • Position 4: para to the methoxy group and ortho to the methyl group. This position is electronically activated and sterically accessible.

  • Position 6: ortho to the methoxy group and meta to the methyl group. This position is also electronically activated.

Therefore, you will likely obtain a mixture of 2-bromo-3-methoxytoluene, 4-bromo-3-methoxytoluene, and 6-bromo-3-methoxytoluene. The para-substituted product (4-bromo-3-methoxytoluene) is often the major product due to a combination of strong electronic activation and lower steric hindrance compared to the ortho positions.[2]

Strategies for Controlling Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence the ortho:para ratio. Non-polar solvents may favor the para product due to reduced solvation of the transition state. In contrast, more polar solvents can sometimes increase the proportion of the ortho isomer.[3] Acetonitrile has been shown to be an effective solvent for regioselective brominations using NBS.[4][5]

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or below) generally increases selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed fastest, which is often the sterically less hindered para isomer.[6][7][8]

  • Brominating Agent: The choice of brominating agent can impact regioselectivity. Milder brominating agents, such as N-Bromosuccinimide (NBS), may offer better control than the highly reactive elemental bromine (Br₂).[4][9]

.dot graph TD { A[3-Methoxytoluene] --> B{Electrophilic Attack}; B --> C[Wheland Intermediate at C4 para to OMe]; B --> D[Wheland Intermediate at C6 ortho to OMe]; B --> E[Wheland Intermediate at C2 ortho to OMe]; C --> F[4-Bromo-3-methoxytoluene Major Product]; D --> G[6-Bromo-3-methoxytoluene Minor Product]; E --> H[2-Bromo-3-methoxytoluene Minor Product];

} .dot

Caption: Regioselectivity in the monobromination of 3-methoxytoluene.

Q2: I am observing significant amounts of dibrominated and other polybrominated products. How can I minimize over-bromination?

A2: Over-bromination is a frequent issue because the methoxy and methyl groups strongly activate the aromatic ring.[9] This means that the monobrominated product is also highly activated and susceptible to further electrophilic attack.

Troubleshooting Over-bromination:

Cause Solution
Excess Brominating Agent Use a strict 1:1 molar ratio of 3-methoxytoluene to the brominating agent. Slow, dropwise addition of the brominating agent can help maintain a low concentration of the electrophile.[9]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0°C or below) to decrease the overall reaction rate and improve selectivity for the mono-substituted product.[9]
Highly Reactive Brominating Agent Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). Pyridinium tribromide is another alternative that can offer better control.[9]
Presence of a Lewis Acid Catalyst For highly activated rings like 3-methoxytoluene, a Lewis acid catalyst (e.g., FeBr₃) is generally not necessary and can promote over-bromination.[9][10] The reaction can often proceed without a catalyst.

.dot graph TD { A[3-Methoxytoluene] -- "Br+" --> B[Monobromo-3-methoxytoluene]; B -- "Br+ (Excess)" --> C[Dibromo-3-methoxytoluene]; C -- "Br+ (Excess)" --> D[Polybrominated Products];

} .dot

Caption: Pathway for the formation of polybrominated side products.

Q3: My product analysis shows a side product with bromination on the methyl group (benzylic bromination). Why is this happening and how can I prevent it?

A3: Benzylic bromination occurs via a free-radical mechanism and is a competing reaction pathway, especially when using N-Bromosuccinimide (NBS).[11][12] This is often initiated by light or radical initiators like AIBN.

Preventing Benzylic Bromination:

  • Solvent Choice: The solvent plays a crucial role. Non-polar solvents like carbon tetrachloride (CCl₄) favor free-radical pathways. In contrast, polar solvents like acetonitrile (CH₃CN) promote the ionic, electrophilic aromatic substitution pathway.[5]

  • Reaction Conditions: Conduct the reaction in the dark to avoid photo-initiation of radical chain reactions. Avoid using radical initiators unless benzylic bromination is the desired outcome.

  • Catalyst: While Lewis acids can promote over-bromination on the ring, they can also suppress the radical pathway.[13][14] However, for an activated substrate like 3-methoxytoluene, it is often best to avoid catalysts altogether and control the reaction through solvent and temperature.

Q4: How can I effectively separate the isomeric products and purify my desired compound?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.

Purification Strategies:

Technique Principle Application Notes
Fractional Distillation Separation based on differences in boiling points.May be effective if the boiling points of the isomers are sufficiently different. Often requires a highly efficient distillation column.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).[15]This is one of the most effective methods. The polarity differences between the ortho and para isomers are often sufficient for separation. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
Recrystallization Purification of a solid based on differences in solubility.[16][17]If the desired product is a solid and one isomer is significantly less soluble in a particular solvent system at low temperatures, this can be an effective method.

Analytical Techniques for Product Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile isomers and byproducts. The mass spectrum provides the molecular weight and fragmentation patterns for structural elucidation.[18]

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile compounds and isomers based on polarity.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure determination of the isomers by analyzing chemical shifts, coupling constants, and integration.

Experimental Protocols

Protocol 1: Selective Monobromination of 3-Methoxytoluene using NBS

Objective: To synthesize 4-bromo-3-methoxytoluene as the major product while minimizing over-bromination and benzylic bromination.

Materials:

  • 3-Methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 3-methoxytoluene (1.0 eq) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine.

  • Dilute the mixture with water and extract with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

References

Optimizing catalyst loading in Suzuki coupling of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-methoxy-5-methylbenzene. Our focus is on the critical parameter of palladium catalyst loading and how to optimize it for this specific, electronically rich substrate.

Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

This substrate is considered challenging due to its electron-rich nature. The two electron-donating groups (methoxy and methyl) increase the electron density on the aromatic ring. This electronic enrichment makes the crucial first step of the catalytic cycle, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, significantly slower.[1][2] This step is often the rate-determining step of the entire reaction, and its sluggishness can lead to low conversion or the need for more forcing reaction conditions.[3]

Q2: What is a typical starting catalyst loading (mol%) for this type of electron-rich aryl bromide?

For initial screening with electron-rich aryl bromides, a palladium catalyst loading in the range of 0.5 to 2.0 mol% is a common starting point.[4][5] While some highly reactive substrates can be coupled with much lower loadings (<0.1 mol%), the slower oxidative addition associated with this compound often necessitates a higher catalyst concentration to achieve a reasonable reaction rate. Starting with 1 mol% is a robust choice for initial experiments.

Q3: How does adjusting the catalyst loading impact the reaction outcome?

Catalyst loading directly influences reaction rate, overall yield, cost, and product purity. There is a critical trade-off to manage:

Catalyst LoadingAdvantagesDisadvantages
High (>2 mol%) - Faster reaction rates- Can overcome difficult substrates- Higher cost (Palladium is precious)- Increased risk of side reactions- More residual palladium in the final product, requiring extensive purification
Low (<0.5 mol%) - Lower cost- Higher product purity (less metal contamination)- Often higher catalyst turnover numbers (TONs)- Slower reaction rates- May result in incomplete conversion or stalled reactions- More susceptible to catalyst deactivation by impurities[6]
Q4: I see a black precipitate forming in my reaction. Is my catalyst dead?

The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration of palladium nanoparticles.[6][7] While this is a form of catalyst deactivation and reduces the concentration of active catalytic species, it does not always mean the reaction has completely stopped.[6] However, if extensive blackening occurs early in the reaction alongside a stalled conversion, it is a strong indicator of premature catalyst decomposition. This can be caused by excessively high temperatures, impurities, or an inappropriate ligand that fails to stabilize the palladium nanoparticles.[2]

Q5: How critical is degassing and maintaining an inert atmosphere?

It is absolutely critical. The active catalytic species is a Palladium(0) complex, which is readily oxidized by molecular oxygen to an inactive Pd(II) state.[8] Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid reagent, consuming your nucleophile and generating impurities.[2][8] Rigorous degassing of solvents and reagents, followed by maintaining a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction, is mandatory for reproducibility and high yields.[2][9]

Catalytic Cycle and Troubleshooting Logic

Understanding the fundamental steps of the Suzuki-Miyaura reaction is key to effective troubleshooting. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)L₂(Br) Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition (Often Rate-Limiting) Transmetal Ar-Pd(II)L₂(Ar') Transmetalation Intermediate OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Product Transmetal->Product ArBr Ar-Br (1-Bromo-3-methoxy- 5-methylbenzene) ArBr->OxAdd Boronic Ar'-B(OR)₂ Boronic Acid/Ester Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Troubleshooting_Flowchart start Reaction Issue Observed q1 High % of Unreacted Starting Material? start->q1 inactive_cat Possible Cause: Inactive or Insufficiently Active Catalyst q1->inactive_cat Yes q2 Starting Material Consumed, but Low Product Yield? q1->q2 No sol_inactive Action: 1. Verify inert atmosphere (degas!). 2. Increase catalyst loading (e.g., 1% -> 2%). 3. Switch to a more active ligand (e.g., Buchwald biaryl phosphines like SPhos). inactive_cat->sol_inactive side_reactions Possible Cause: Dominant Side Reactions q2->side_reactions Yes catalyst_death Possible Cause: Catalyst Deactivation q2->catalyst_death No (Implies other issues) sol_side_reactions Action: - Dehalogenation: Check base/solvent. - Homocoupling: Improve degassing. - Protodeboronation: Use boronic ester, weaker base, or anhydrous conditions. side_reactions->sol_side_reactions sol_catalyst_death Action: 1. Lower reaction temperature. 2. Check reagents for impurities. 3. Ensure proper ligand:Pd ratio (typically 1:1 to 2:1). catalyst_death->sol_catalyst_death

References

Troubleshooting failed Grignard reagent formation with 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Failed Grignard Reagent Formation with 1-Bromo-3-methoxy-5-methylbenzene

Document ID: TSC-GR1835-001

Version: 1.0

Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the formation of the Grignard reagent from this compound. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and extensive field experience.

Introduction: The Nuances of Grignard Formation with Substituted Aryl Halides

The formation of a Grignard reagent (organomagnesium halide) is a cornerstone of C-C bond formation in organic synthesis.[1][2] The reaction involves the insertion of magnesium metal into a carbon-halogen bond.[3] While seemingly straightforward, the success of this reaction is highly sensitive to a multitude of factors, including the purity of reagents, the nature of the solvent, and the specific characteristics of the organic halide.

The substrate, this compound, presents its own unique set of challenges. The presence of the methoxy group, an ether functionality, can influence the electronic environment of the aromatic ring. While ether solvents like THF are essential for stabilizing the Grignard reagent through coordination, the intramolecular ether group in the substrate itself does not typically inhibit formation but requires consideration.[2] This guide will walk you through a logical troubleshooting process to identify and resolve common points of failure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound is not initiating. What are the most likely causes?

Failure to initiate is the most common problem encountered. The primary culprits are invariably related to impurities or the condition of the magnesium surface.

  • Moisture and Atmospheric Contamination: Grignard reagents are potent bases and nucleophiles, reacting rapidly with protic sources like water.[1][4] Any trace of moisture in the glassware, solvent, or starting material will quench the reagent as it forms, preventing the reaction from sustaining itself. Similarly, oxygen from the atmosphere can oxidize the Grignard reagent.

  • Passivated Magnesium Surface: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the magnesium from inserting into the C-Br bond.[1][5] This passivating layer must be disrupted to expose a fresh, reactive metal surface.[5]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: All glassware must be meticulously dried. The most reliable method is to oven-dry all components (flask, condenser, dropping funnel) at >120°C for several hours and assemble them while hot, allowing them to cool under a positive pressure of a dry, inert gas like nitrogen or argon.[6]

    • Solvent: Use only high-quality anhydrous solvents. Tetrahydrofuran (THF) is generally preferred for aryl bromides as it is a better Lewis base than diethyl ether and helps stabilize the Grignard reagent.[2][6] If you are using a freshly opened bottle of anhydrous solvent, it is generally reliable. However, for opened bottles, it is best practice to dry the solvent further, for example, by distilling from sodium/benzophenone.

    • Aryl Bromide: Ensure your this compound is anhydrous. If its purity is in doubt, consider passing it through a short plug of activated alumina to remove trace water.[5]

  • Activate the Magnesium:

    • Several methods can be employed to activate the magnesium surface. It is often a combination of these methods that proves most effective.

Activation MethodProcedureKey Indicators of Success
Mechanical Activation Place the magnesium turnings in the reaction flask and, under an inert atmosphere, gently crush a few pieces with a dry glass stirring rod.[1]Exposes a fresh, shiny metallic surface.
Chemical Activation (Iodine) Add a single, small crystal of iodine to the flask containing the magnesium turnings.[4][7]The characteristic brown/purple color of the iodine will fade as it reacts with the magnesium surface.[4]
Chemical Activation (1,2-Dibromoethane) Add a few drops of 1,2-dibromoethane (DBE) to the magnesium suspension in a small amount of solvent.[7][8]You should observe the evolution of ethylene gas bubbles, indicating a reaction is occurring.[1]
Q2: The reaction starts (color change, gentle reflux) but then stops. What is happening?

This scenario typically points to a limiting amount of a crucial component or the gradual introduction of a quenching agent.

  • Insufficiently Anhydrous Conditions: If there are trace amounts of water in your aryl bromide solution, the reaction will initiate but will be progressively quenched as the starting material is added.[5]

  • Poor Quality Magnesium: Old or very fine magnesium powder can have a disproportionately high surface area of the passivating oxide layer.[5]

Troubleshooting Steps:

  • Re-evaluate Reagent Purity: The most likely cause is water contamination in the this compound solution. Ensure it is rigorously dry.

  • Use High-Quality Magnesium: Use fresh magnesium turnings from a reputable supplier. Avoid finely divided powders which can be more heavily oxidized.

Q3: My reaction turns dark brown or black, and I am getting a low yield of my desired product after workup. What are the potential side reactions?

A dark coloration can be indicative of side reactions, particularly homocoupling.

  • Wurtz-type Coupling: The newly formed Grignard reagent can act as a nucleophile and react with a molecule of unreacted this compound. This results in the formation of a biaryl dimer (3,3'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl). This side reaction is more prevalent at higher concentrations of the aryl halide.

Troubleshooting Steps to Minimize Wurtz Coupling:

  • Slow Addition: Add the solution of this compound from a dropping funnel very slowly to the stirring suspension of magnesium. This maintains a low concentration of the aryl bromide in the flask at any given time, favoring the reaction with magnesium over the coupling side reaction.[9]

  • Dilution: Conducting the reaction at a higher dilution (i.e., using more solvent) can also help to disfavor the bimolecular coupling reaction.

Q4: Could the methoxy or methyl groups on the aromatic ring be interfering with the reaction?
  • Methoxy Group: The methoxy group is an ether functionality. While ethers are crucial as solvents for stabilizing the Grignard reagent, an intramolecular ether is generally not problematic. In some cases, electron-donating groups can slightly decrease the reactivity of the aryl bromide towards magnesium, but this is not typically a major impediment.[10]

  • Methyl Group: The methyl group is a weakly activating, electron-donating group and should not negatively impact the reaction.

  • Steric Hindrance: The substitution pattern of this compound does not present significant steric hindrance around the bromine atom, so this is unlikely to be a cause of failure.[11]

Experimental Protocols & Visual Guides

Protocol 1: Recommended Procedure for Grignard Reagent Formation

This protocol incorporates best practices to maximize the chances of successful Grignard reagent formation.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-Dibromoethane (a few drops)

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Add a magnetic stir bar.

  • Magnesium Activation: Add the magnesium turnings to the flask. Add a single small crystal of iodine.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.

  • Observation: The reaction should initiate within a few minutes. Positive indicators include:

    • The disappearance of the brown iodine color.

    • The spontaneous, gentle refluxing of the THF.

    • The appearance of a cloudy, gray/brown solution.[6]

  • Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a steady, gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is generally complete when most of the magnesium has been consumed.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting common issues.

Caption: Troubleshooting Decision Tree for Grignard Formation.

References

Scale-up challenges for the synthesis of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable synthetic intermediate.[1] As a key building block in pharmaceutical and material science research, robust and scalable synthetic procedures are critical.[2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to Scale-Up Challenges

Synthesizing this compound, a colorless oil, on a laboratory scale is often straightforward.[1] However, transitioning to pilot-plant or manufacturing scale introduces significant hurdles. The primary challenges are centered around reaction selectivity, thermal management, impurity control, and safe handling of hazardous reagents. This guide will focus on the two most common synthetic pathways, addressing their specific scale-up complexities.

Route A: Electrophilic Aromatic Bromination of 3-Methoxytoluene

This is often the most direct and atom-economical approach, involving the direct bromination of 3-methoxy-5-methylanisole (3,5-dimethylanisole). However, it is fraught with challenges related to selectivity. The methoxy group is a strong activating, ortho, para-director, while the methyl group is a weaker activating ortho, para-director. This leads to a complex product mixture if not properly controlled.

Troubleshooting Guide: Electrophilic Bromination

Question 1: My reaction yields a mixture of isomers (e.g., 2-bromo- and 4-bromo- derivatives) and the desired this compound. How can I improve regioselectivity?

Answer: This is the principal challenge of this route. The activating methoxy and methyl groups direct the electrophile to multiple positions.

  • Causality: Electrophilic aromatic substitution (EAS) rates are dictated by the electronic properties of the substituents.[3][4] The methoxy group strongly activates the positions ortho and para to it. The methyl group provides weaker activation. The desired product results from substitution at a position that is meta to the methoxy group, which is electronically disfavored. However, it is ortho/para to the methyl group. Precise control is needed to favor this pathway.

  • Solutions:

    • Temperature Control: Lowering the reaction temperature (e.g., -10 °C to 0 °C) can significantly enhance selectivity. Higher temperatures provide more energy for the electrophile to overcome the activation barrier for the less favored positions.[5]

    • Brominating Agent: Using a less reactive brominating agent can improve selectivity. While molecular bromine (Br₂) is common, it can be aggressive.[6] Consider using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile, often with a mild acid catalyst, which can provide a slower, more controlled bromination.[5][7]

    • Solvent Choice: The solvent can influence the reactivity of the brominating agent. Non-polar solvents like dichloromethane or carbon tetrachloride are common. Polar aprotic solvents can sometimes modulate reactivity differently.

    • Lewis Acid Catalyst: While a catalyst like FeBr₃ is often required for less activated rings, it can decrease selectivity with highly activated substrates like 3-methoxytoluene by dramatically increasing the electrophilicity of bromine.[3] Consider running the reaction without a Lewis acid or using a very mild one in catalytic amounts.

Question 2: I'm observing significant amounts of di-brominated and poly-brominated byproducts. How can I prevent over-bromination?

Answer: The product, this compound, is still an activated aromatic ring and can undergo a second bromination.

  • Causality: The high electron density of the aromatic ring makes it susceptible to multiple substitutions. This is a common issue in EAS of activated systems.[8]

  • Solutions:

    • Stoichiometry and Addition Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents). Crucially, add the brominating agent slowly and subsurface to the vigorously stirred reaction mixture. This maintains a low concentration of the electrophile, favoring mono-bromination.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like GC or TLC. Quench the reaction as soon as the starting material is consumed to an optimal level, before significant amounts of the di-brominated product appear.

    • Work-up: Upon completion, the reaction should be quenched immediately. A common and effective method is to wash the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine.[9]

Question 3: The reaction is highly exothermic and difficult to control on a larger scale. What are the process safety considerations?

Answer: Electrophilic bromination is exothermic and can lead to thermal runaway if not properly managed.

  • Causality: The formation of a stable aromatic C-Br bond and HBr is thermodynamically favorable, releasing significant heat.

  • Solutions & Best Practices:

    • Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies on a laboratory scale (e.g., using an RC1 calorimeter).[10][11][12][13][14] This will quantify the total heat of reaction and the rate of heat release under your intended process conditions. This data is essential for designing an adequate cooling system for the larger reactor.

    • Semi-Batch Operation: On scale, the reaction should always be run in a semi-batch mode, where the brominating agent is added gradually to the substrate solution. This allows the reactor's cooling system to remove the heat as it is generated, preventing accumulation of thermal energy.

    • Emergency Preparedness: Ensure an adequate emergency quenching plan is in place. This could involve having a pre-chilled quenching agent (e.g., a large volume of sodium thiosulfate solution) ready to be added to the reactor.

Workflow Diagram: Electrophilic Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge 3-Methoxytoluene and Solvent to Reactor B Cool Reactor to Target Temperature (e.g., 0°C) A->B C Slowly Add Brominating Agent (e.g., Br2 or NBS solution) B->C D Monitor Reaction by GC/TLC C->D Maintain Temp. E Quench with Aq. Na2S2O3 D->E Upon Completion F Phase Separation E->F G Wash Organic Layer (e.g., with Brine) F->G H Dry and Concentrate G->H I Purify by Vacuum Distillation H->I

Caption: Workflow for Electrophilic Bromination Scale-up.

Route B: Sandmeyer Reaction

This route typically starts from an aniline precursor, such as 4-bromo-2-methoxy-6-methylaniline. The aniline is converted to a diazonium salt, which is then displaced by a bromide, often using a copper(I) bromide catalyst. This method offers excellent regiochemical control but introduces the significant hazards associated with diazonium salts.

Troubleshooting Guide: Sandmeyer Reaction

Question 1: The yield of my Sandmeyer reaction is low, and I'm isolating phenol byproducts.

Answer: This is a classic problem in Sandmeyer chemistry, usually pointing to the premature decomposition of the diazonium salt.

  • Causality: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[15][16] They can decompose to form an aryl cation, which is then trapped by water to form a phenol.

  • Solutions:

    • Strict Temperature Control: The diazotization step must be performed at 0-5 °C.[15][17] Use a reliable cooling bath and monitor the internal temperature of the reaction closely.

    • Immediate Use: Diazonium salts should be used immediately after they are prepared and should not be stored.[17] The subsequent Sandmeyer reaction should be initiated promptly.

    • Acid Choice: Use a non-nucleophilic acid like H₂SO₄ or HBF₄ for the diazotization if possible, although HCl is common. Ensure sufficient excess acid is present to maintain a low pH, which helps stabilize the diazonium salt.

Question 2: The diazotization reaction seems to be incomplete or stalls.

Answer: Incomplete diazotization will lead to a lower overall yield and potential side reactions.

  • Causality: This can be due to poor mixing, incorrect stoichiometry, or degradation of the nitrous acid.

  • Solutions:

    • Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to ensure it reacts with the aniline before it can decompose.

    • Test for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition. A positive test (blue-black color) indicates that sufficient nitrite has been added. If the test is negative, more nitrite may be needed.[18]

    • Purity of Starting Material: Ensure the starting aniline is pure, as impurities can consume the nitrous acid or interfere with the reaction.

Question 3: How do I manage the safety risks of diazotization and the Sandmeyer reaction during scale-up?

Answer: This is the most critical aspect of this route. Diazonium salt decomposition is highly exothermic and releases a large volume of nitrogen gas, posing both thermal and pressure hazards.

  • Causality: The decomposition reaction has a low onset temperature and can accelerate uncontrollably (a runaway reaction). The rapid evolution of N₂ gas can over-pressurize a closed vessel.

  • Solutions & Best Practices:

    • Calorimetric Analysis: As with Route A, perform reaction calorimetry to understand the thermal profile.[1][19] Pay special attention to the decomposition energy of the isolated diazonium salt using techniques like Differential Scanning Calorimetry (DSC). This will define the maximum safe operating temperature.

    • Avoid Isolation: Never isolate the diazonium salt in a dry state on a large scale unless it has been proven to be exceptionally stable (e.g., as a tosylate or tetrafluoroborate salt), which is rare. The process should be designed to generate and consume the diazonium salt in solution.[17]

    • Control Accumulation: The rate of addition of the diazonium salt solution to the copper bromide solution should be controlled such that the Sandmeyer reaction consumes the diazonium salt as it is added. Reaction calorimetry can show if the diazonium salt is accumulating, which is a dangerous condition.[1] If cooling were to fail, the accumulated intermediate could decompose all at once.

    • Flow Chemistry: For diazotization reactions, transitioning to a continuous flow process is a modern and much safer alternative.[20][21] Flow reactors handle only a small amount of the hazardous intermediate at any given time, drastically reducing the risk of a runaway reaction.

    • Adequate Venting: The reactor must be equipped with an appropriately sized vent and emergency relief system to handle the potential for rapid gas evolution.

Data Summary: Synthetic Route Comparison
ParameterRoute A: Electrophilic BrominationRoute B: Sandmeyer Reaction
Key Advantage Atom economy, fewer stepsHigh regioselectivity
Primary Challenge Poor regioselectivity, over-brominationHandling of unstable diazonium salts
Scale-up Risk Thermal runaway from exothermThermal runaway & gas evolution
Impurity Profile Isomeric and poly-brominated compoundsPhenols, biaryls, deamination products[22]
Control Strategy Low temp, slow addition, stoichiometryStrict temp control (0-5°C), calorimetry, flow chemistry

General FAQs for Scale-Up

Question: Column chromatography is not feasible for purifying my 5 kg batch. What are the alternatives?

Answer: For multi-kilogram scale, vacuum distillation is the most common and effective purification method for liquid products like this compound.[23][24][25][26]

  • Key Considerations for Distillation:

    • Boiling Point Separation: Success depends on the boiling point difference between your product and the impurities. Isomeric impurities from Route A may have very close boiling points, requiring a fractional distillation column with a high number of theoretical plates for efficient separation.

    • Vacuum Level: The product has a relatively high boiling point (approx. 228 °C at atmospheric pressure), so vacuum distillation is necessary to prevent thermal decomposition.[25]

    • Crystallization: While the product is a liquid at room temperature, it may be possible to develop a crystallization process for a key intermediate or a solid derivative if distillation proves ineffective.

Question: How can I improve the efficiency of a Williamson ether synthesis if I choose to start from 3-bromo-5-methylphenol?

Answer: The Williamson ether synthesis can be challenging in biphasic systems or when using solid bases.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction.[27][28][29] The catalyst transports the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the methylating agent (e.g., dimethyl sulfate or methyl iodide). This often allows for milder reaction conditions and avoids the need for strictly anhydrous solvents.[28][30]

Conclusion

The scale-up synthesis of this compound requires a careful evaluation of the risks and challenges associated with each synthetic route. While direct bromination (Route A) is shorter, it demands rigorous control over reaction conditions to manage selectivity. The Sandmeyer reaction (Route B) offers superior selectivity but introduces significant process safety hazards that must be mitigated through careful engineering and procedural controls, with flow chemistry representing the state-of-the-art for safety. A thorough understanding of the reaction mechanism, coupled with modern process safety tools like reaction calorimetry, is paramount for a successful and safe scale-up.

References

Identifying and characterizing byproducts in reactions of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-bromo-3-methoxy-5-methylbenzene in synthetic applications. This resource is designed to help you anticipate, identify, and characterize common reaction byproducts, ensuring higher yields and purity for your target compounds. As chemists, we understand that a reaction rarely proceeds with 100% selectivity. The key to successful synthesis lies in understanding the side pathways and having the analytical tools to diagnose them. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common issues encountered during reactions involving this compound, focusing on the mechanistic origins of unwanted byproducts.

Q1: My mass spectrometry results show a major peak corresponding to the loss of bromine and its replacement by hydrogen (C₈H₁₀O, MW ~122.16). What is this compound and why is it forming?

This byproduct is 1-methoxy-3-methylbenzene , the result of a side reaction known as hydrodehalogenation or protodebromination . It is one of the most frequently observed impurities in cross-coupling reactions.[1][2]

Causality and Mechanism: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. In palladium-catalyzed reactions (like Suzuki, Heck, or Buchwald-Hartwig), this often occurs through a competing catalytic cycle.[1][3] The source of the hydride (H⁻) can be varied and is often process-dependent:

  • Solvent: Alcoholic solvents (like methanol or ethanol) can be oxidized by the Pd(II) intermediate, generating a hydride that is then transferred to the aromatic ring during reductive elimination.[1]

  • Base/Additives: Some bases or additives can act as hydride donors. For instance, formate salts are explicitly used in some protocols for transfer hydrogenation.

  • Trace Water: Water can participate in the catalytic cycle, leading to the formation of a palladium-hydride species.[2]

  • Organometallic Reagents: In Suzuki couplings, the organoboron reagent can sometimes be a source of hydride, particularly under certain conditions.[4]

Preventative Measures:

  • Use Anhydrous Solvents: Thoroughly dry your solvents to minimize water as a hydrogen source.

  • Optimize Base and Ligand: The choice of base and ligand can significantly influence the rate of hydrodehalogenation versus the desired cross-coupling. Screen different conditions on a small scale.

  • Protect from Air: While less common as a direct cause, oxidative degradation of reagents can sometimes lead to pathways that favor hydrodehalogenation. Maintaining an inert (N₂ or Ar) atmosphere is always good practice.

Q2: I've isolated a high-molecular-weight byproduct with a mass of ~302.38 g/mol . My NMR looks symmetric. What could this be?

You have likely formed the homocoupled dimer , 5,5'-dimethoxy-3,3'-dimethyl-1,1'-biphenyl . This byproduct arises when two molecules of your starting aryl bromide react with each other.

Causality and Mechanism: This side reaction, often referred to as an Ullmann-type reaction or simply homocoupling, is a common challenge in many cross-coupling protocols.[5][6][7]

  • In Palladium-Catalyzed Reactions (e.g., Suzuki): Homocoupling can occur through several pathways. One possibility is the transmetalation of a second aryl bromide molecule to the Ar-Pd(II)-X complex, leading to an Ar-Pd(II)-Ar species which then reductively eliminates to form the biaryl product. This is often competitive with the desired cross-coupling pathway.[5][6] The presence of oxygen can sometimes favor the homocoupling of boronic acid partners in Suzuki reactions.[8]

  • In Grignard Reagent Formation: When preparing the Grignard reagent from this compound, homocoupling is a well-documented side reaction.[9][10][11] It can be promoted by certain transition metal impurities or occur spontaneously under thermal conditions.

Preventative Measures:

  • Control Stoichiometry: In cross-coupling reactions, using a slight excess (~1.1-1.2 equivalents) of the coupling partner can sometimes suppress aryl halide homocoupling.

  • Catalyst and Ligand Choice: Highly active catalyst systems that promote rapid oxidative addition and transmetalation can outcompete the homocoupling pathway.

  • Temperature Control: For Grignard formation, maintaining a low temperature during the initiation and reaction can minimize thermal homocoupling.[12]

Q3: My reaction is sluggish and upon workup, I recover a significant amount of starting material along with a compound that looks like a phenol. What might be happening?

This suggests two potential issues: catalyst deactivation and cleavage of the methoxy ether bond . The phenolic byproduct would be 5-bromo-3-methylphenol .

Causality and Mechanism: Aryl ether cleavage is typically not a major byproduct under standard neutral or basic cross-coupling conditions. However, it can occur under certain circumstances:

  • Harsh Acidic Conditions: If your reaction workup involves a strong acid wash (e.g., concentrated HCl or HBr) and/or heating, you can induce acid-catalyzed cleavage of the aryl-methyl ether bond.[13][14] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide ion (Sₙ2).[13]

  • Lewis Acidity: Certain reagents or catalyst precursors can exhibit strong Lewis acidity, which could potentially mediate ether cleavage, although this is less common.

Troubleshooting:

  • Catalyst Deactivation: Incomplete conversion points to a problem with your catalyst. This could be due to insufficient degassing (oxygen can deactivate Pd(0) catalysts), impurities in the reagents, or the catalyst system being unsuitable for the substrate.

  • Modify Workup: If you suspect ether cleavage, switch to a milder workup procedure. Use dilute aqueous acid (e.g., 1M HCl) at room temperature or an ammonium chloride wash instead of strong acids.

  • Reagent Purity: Ensure your starting material and reagents are free from acidic impurities.

Part 2: Troubleshooting Your Analysis

Correctly identifying byproducts is paramount. This section provides guidance on using common analytical techniques to characterize impurities.

Q4: How can I use ¹H NMR to definitively distinguish my starting material, the hydrodehalogenated product, and the homocoupled dimer?

¹H NMR is an excellent tool for this, as the aromatic region will show distinct patterns for each compound due to changes in symmetry and coupling.

Key Diagnostic Signals (Aromatic Region ~6.5-7.5 ppm):

CompoundStructureExpected ¹H NMR Aromatic PatternKey Feature
Starting Material (this compound)Ar-BrThree distinct signals, likely appearing as broad singlets or finely split multiplets (e.g., t, t, t).Asymmetric pattern with 3 unique aromatic protons.
Hydrodehalogenation (1-Methoxy-3-methylbenzene)Ar-HThree distinct signals, but with different chemical shifts and coupling constants compared to the starting material. The new proton replacing Br will likely appear as a broad singlet or triplet.Appearance of a new proton signal in the aromatic region, integration changes.
Homocoupling (5,5'-dimethoxy-3,3'-dimethyl-1,1'-biphenyl)Ar-ArThree distinct signals, but the molecule has C₂ symmetry. The pattern will be different from the starting material, often with sharper signals.The pattern reflects a symmetric dimer. The integration of aromatic protons to methyl protons will be 6H:6H, not 3H:3H.

For a definitive guide on interpreting splitting patterns in disubstituted and trisubstituted benzene rings, refer to established spectroscopy resources.[15][16][17]

Q5: My GC-MS chromatogram shows multiple peaks. How can I confidently identify them?

A combination of retention time, mass-to-charge ratio (m/z), and isotopic pattern provides a powerful diagnostic workflow.

Step-by-Step GC-MS Interpretation:

  • Retention Time (RT): In a standard non-polar GC column (like a DB-5), expect the elution order to be based on boiling point and polarity.

    • Early Elution: 1-methoxy-3-methylbenzene (MW ~122, most volatile, least polar).

    • Mid Elution: this compound (MW ~201/203, starting material).

    • Late Elution: 5,5'-dimethoxy-3,3'-dimethyl-1,1'-biphenyl (MW ~302, least volatile).

  • Parent Ion (M⁺): Check the molecular ion peak in the mass spectrum of each component.

    • Look for the Bromine Isotope Pattern: The starting material will have two characteristic peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). This is a definitive signature for a bromine-containing compound.[18][19]

    • Confirm Byproduct Masses: Check if the other peaks correspond to the expected molecular weights of the hydrodehalogenated (~122 g/mol ) and homocoupled (~302 g/mol ) products.

  • Fragmentation Pattern: Analyze the fragmentation. For example, the loss of a methyl group (-15) from the methoxy or toluene methyl is a common fragmentation pathway for these compounds.

Part 3: Protocols and Workflows

Protocol 1: General Workflow for GC-MS Analysis of a Crude Reaction Mixture

This protocol provides a standardized method for sample preparation and analysis to identify reaction components.

  • Sample Preparation: a. Quench a small aliquot (~50 µL) of the crude reaction mixture in a vial containing 1 mL of ethyl acetate and 1 mL of water. b. Vortex the vial for 30 seconds and allow the layers to separate. c. Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. d. Filter the dried organic solution through a small cotton plug or syringe filter into a clean GC vial. e. Dilute the sample further with ethyl acetate if necessary to avoid detector saturation (a typical dilution is 1:100).

  • GC-MS Instrumentation (Example Parameters):

    • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

    • Carrier Gas: Helium, constant flow (~1 mL/min).

    • Oven Program:

      • Initial Temp: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis: a. Integrate the peaks in the Total Ion Chromatogram (TIC). b. Analyze the mass spectrum for each peak, looking for the molecular ion and the characteristic bromine isotope pattern. c. Compare retention times and spectra to known standards if available.

Diagram: Troubleshooting Unexpected Analytical Results

This decision tree provides a logical workflow for diagnosing an unknown peak in your analysis.

TroubleshootingWorkflow start Unexpected Peak in GC-MS or NMR check_ms Analyze Mass Spectrum start->check_ms check_nmr Analyze ¹H NMR Spectrum start->check_nmr is_bromine Bromine Isotope Pattern (M+, M+2)? check_ms->is_bromine check_mw Check Molecular Weight (MW) is_bromine->check_mw No start_material Conclusion: Isomer of Starting Material or Unreacted Reagent is_bromine->start_material Yes mw_ar_h MW ≈ 122? check_mw->mw_ar_h mw_ar_ar MW ≈ 302? mw_ar_h->mw_ar_ar No hydrodehalogenation Conclusion: Hydrodehalogenation Product (1-methoxy-3-methylbenzene) mw_ar_h->hydrodehalogenation Yes mw_other Other MW? mw_ar_ar->mw_other No homocoupling Conclusion: Homocoupling Product (Dimer) mw_ar_ar->homocoupling Yes other_byproduct Conclusion: Other Byproduct (e.g., Ether Cleavage, Reagent Adduct) mw_other->other_byproduct nmr_symmetry Symmetric Pattern? check_nmr->nmr_symmetry nmr_protons Check Aromatic Proton Count & Splitting nmr_symmetry->nmr_protons No nmr_symmetry->homocoupling Yes nmr_protons->hydrodehalogenation

Caption: A decision tree for byproduct identification.

Diagram: Competing Reaction Pathways in a Suzuki Coupling

This diagram illustrates how the desired product formation competes with the formation of common byproducts.

SuzukiPathways ArBr Ar-Br (this compound) OxAdd Oxidative Addition ArBr->OxAdd + Pd(0) Byproduct_ArAr Homocoupling (Ar-Ar) ArBr->Byproduct_ArAr Pd0 Pd(0)Ln Pd0->OxAdd Boronic R-B(OH)₂ Transmetal Transmetalation Boronic->Transmetal Base Base Base->Transmetal Hydride [H⁻] Source (Solvent, H₂O) Byproduct_H Hydrodehalogenation (Ar-H) Hydride->Byproduct_H ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr ArPdBr->Transmetal ArPdBr->Byproduct_H + [H⁻] Reductive Elimination ArPdBr->Byproduct_ArAr + Ar-Br (Ullmann-type) ArPdR Ar-Pd(II)-R Transmetal->ArPdR ReductElim Reductive Elimination ArPdR->ReductElim ReductElim->Pd0 Regenerates Product Desired Product (Ar-R) ReductElim->Product

Caption: Primary and competing byproduct pathways.

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR Analysis of 1-Bromo-3-methoxy-5-methylbenzene and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-methoxy-5-methylbenzene, a versatile chemical intermediate. We will explore how NMR spectroscopy serves as a powerful tool for structural elucidation of the starting material and for the unequivocal identification of products resulting from electrophilic aromatic substitution reactions. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for routine and advanced chemical analysis.

Foundational NMR Signature of this compound

Understanding the baseline NMR spectrum of the starting material is critical for identifying any subsequent chemical transformations. This compound (C₈H₉BrO) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra.[1][2][3][4]

The aromatic protons and carbons are rendered inequivalent by the substituents, leading to a complex but interpretable spectrum. The chemical shifts are influenced by the electronic effects of the methoxy (-OCH₃), methyl (-CH₃), and bromine (-Br) groups.[5][6] The -OCH₃ group is strongly electron-donating, causing significant shielding (upfield shift) of the ortho and para positions. The -CH₃ group is weakly electron-donating, while the -Br atom is weakly deactivating through induction but ortho, para-directing due to resonance.[7]

¹H NMR Spectral Analysis (Starting Material)

The proton NMR spectrum is characterized by three distinct signals in the aromatic region and two singlets in the aliphatic region.

  • Aromatic Protons (3H): These protons, located at C2, C4, and C6, appear in the typical aromatic region of 6.5-8.0 ppm.[8] Due to the different electronic environments, they are chemically non-equivalent and exhibit small meta-coupling constants (J_meta ≈ 2-3 Hz).

  • Methoxy Protons (3H): The protons of the -OCH₃ group are highly shielded and appear as a sharp singlet typically around 3.7-3.9 ppm.

  • Methyl Protons (3H): The protons of the -CH₃ group are also shielded and appear as a singlet around 2.2-2.4 ppm.

¹³C NMR Spectral Analysis (Starting Material)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the six unique aromatic carbons and the two aliphatic carbons.

  • Aromatic Carbons (6C): These signals are found between 110-160 ppm.[6] The carbon attached to the methoxy group (C3) will be the most deshielded, while the carbon attached to the bromine (C1) will also be significantly downfield. The other carbons (C2, C4, C5, C6) will have shifts influenced by the combined effects of the three substituents.

  • Aliphatic Carbons (2C): The methoxy carbon (-OCH₃) appears around 55-60 ppm, and the methyl carbon (-CH₃) appears further upfield, typically around 20-25 ppm.[9]

Table 1: Summary of NMR Data for this compound

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C NMR Chemical Shift (δ, ppm)
-CH₃~2.30Singlet~21.5
-OCH₃~3.78Singlet~55.5
Ar-H (C2, C4, C6)~6.6-6.8Multiplet-
Ar-C (C1-Br)--~122.5
Ar-C (C2)--~120.0
Ar-C (C3-OCH₃)--~160.0
Ar-C (C4)--~112.0
Ar-C (C5-CH₃)--~140.0
Ar-C (C6)--~124.0
(Note: Predicted values based on typical substituent effects and data from similar compounds. Actual values may vary slightly based on solvent and instrument.)[10]

Electrophilic Aromatic Substitution: Predicting the Reaction Outcome

This compound is a substrate primed for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.

  • -OCH₃ group: A powerful activating, ortho, para-director.

  • -CH₃ group: A moderately activating, ortho, para-director.

  • -Br atom: A deactivating, ortho, para-director.

The methoxy group is the most powerful activating group and will therefore dominate the directing effect.[7][11] The positions ortho (C2, C4) and para (C6) to the methoxy group are activated towards electrophilic attack. However, the C6 position is sterically hindered by the adjacent methyl group. Therefore, substitution is strongly favored at the C2 and C4 positions.

G cluster_0 Directing Effects on this compound cluster_1 Substituent Effects cluster_2 Activated Positions Start C8H9BrO OCH3 -OCH3 (Strong Activator) Ortho, Para Director Start->OCH3 CH3 -CH3 (Weak Activator) Ortho, Para Director Start->CH3 Br -Br (Weak Deactivator) Ortho, Para Director Start->Br C2 C2 (Ortho to OCH3) OCH3->C2 C4 C4 (Ortho to OCH3) OCH3->C4 C6 C6 (Para to OCH3) (Sterically Hindered) OCH3->C6 Result Major Products from Electrophilic Attack at C2 & C4 C2->Result C4->Result

Figure 1: Logical workflow of directing effects for electrophilic substitution.

Comparative Guide: NMR Analysis of Nitration Products

To illustrate the power of NMR in product identification, we will compare the starting material with the potential major products from a common EAS reaction: nitration. The introduction of a strongly electron-withdrawing nitro group (-NO₂) dramatically alters the NMR spectrum.[12]

Reaction: Nitration with HNO₃/H₂SO₄. Predicted Major Products:

  • Isomer A: 1-Bromo-2-nitro-3-methoxy-5-methylbenzene (attack at C2)

  • Isomer B: 1-Bromo-4-nitro-3-methoxy-5-methylbenzene (attack at C4)[13]

The key diagnostic feature in the ¹H NMR will be the reduction of aromatic protons from three to two, and their significant downfield shift due to the deshielding effect of the -NO₂ group.

Reaction_Workflow Start This compound Reagents HNO3 / H2SO4 (Nitration) Start->Reagents IsomerA Product A 1-Bromo-2-nitro-3-methoxy- 5-methylbenzene Reagents->IsomerA  Attack at C2 (Major) IsomerB Product B 1-Bromo-4-nitro-3-methoxy- 5-methylbenzene Reagents->IsomerB  Attack at C4 (Major)

Figure 2: Predicted reaction pathway for the nitration of this compound.

Table 2: Comparative ¹H and ¹³C NMR Analysis of Nitration Products

Compound Aromatic ¹H Signals Key Diagnostic Features Aromatic ¹³C Signals Key Diagnostic Features
Starting Material 3H multiplet (~6.6-6.8 ppm)Three distinct protons in the aromatic region.6 signals (112-160 ppm)C-OCH₃ (~160 ppm), C-Br (~122 ppm).
Isomer A (C2-Nitro) 2H, likely two singlets or narrow doublets (~7.0-7.5 ppm)Two remaining aromatic protons (H4, H6) are meta to each other, resulting in minimal coupling. Significant downfield shift.6 signalsC-NO₂ signal appears (~150 ppm). C1 and C3 are shifted due to the adjacent nitro group.
Isomer B (C4-Nitro) 2H, likely two singlets or narrow doublets (~6.8-7.3 ppm)Two remaining aromatic protons (H2, H6) are meta to each other. Significant downfield shift.6 signalsC-NO₂ signal appears (~150 ppm). C3 and C5 are shifted due to the adjacent nitro group.

Causality: The nitro group's strong inductive and resonance electron-withdrawal deshields nearby protons and carbons, shifting their signals downfield.[14] In the ¹H NMR, the loss of a proton signal and the change in multiplicity and chemical shift of the remaining two protons provide a clear fingerprint for the substitution pattern. Distinguishing between Isomer A and Isomer B would typically require more advanced 2D NMR techniques like NOESY (to observe through-space interactions between the methoxy protons and an adjacent aromatic proton) or by detailed comparison to computationally predicted spectra.

Experimental Protocols

Trustworthy and reproducible data begins with meticulous experimental execution.

Protocol 1: Representative Nitration Reaction

Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of new, more polar product spots.

  • Preparation: In a round-bottom flask cooled in an ice bath (0-5°C), cautiously add 1.0 g of this compound to 10 mL of concentrated sulfuric acid (H₂SO₄) with stirring.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid (HNO₃) to 5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the solution of the aromatic compound over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Stirring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice. A solid precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product is a mixture of isomers and can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to isolate the major isomers for analysis.

Protocol 2: NMR Sample Preparation

Self-Validation: The use of a deuterated solvent with a known internal standard (like Tetramethylsilane, TMS) is crucial for accurate chemical shift referencing.

  • Sample Weighing: Accurately weigh 10-20 mg of the purified product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[15]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, use a pipette to transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains an internal standard, typically 0.03% TMS (δ = 0.00 ppm), for proper calibration of the chemical shift axis.[15]

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

References

A Comparative Guide to the Reactivity of 1-Halo-3-methoxy-5-methylbenzenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of starting materials is a cornerstone of efficient and successful drug discovery and development. The 1-halo-3-methoxy-5-methylbenzene scaffold is a common structural motif in medicinal chemistry, and the choice of the halogen substituent—iodine, bromine, or chlorine—profoundly impacts its reactivity in pivotal cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 1-iodo-, 1-bromo-, and 1-chloro-3-methoxy-5-methylbenzene, supported by fundamental chemical principles and illustrative experimental data from analogous systems.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The disparate reactivity of aryl iodides, bromides, and chlorides in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is the energy required to cleave this bond homolytically. A lower BDE translates to a weaker bond, which is more readily broken during the initial, and often rate-determining, step of many catalytic cycles: oxidative addition.

The established trend for the C-X bond dissociation energy in aryl halides is: Aryl-Cl > Aryl-Br > Aryl-I . This trend is a direct consequence of the orbital overlap between the carbon and halogen atoms. The larger the halogen atom, the more diffuse its valence orbitals, leading to less effective overlap with the carbon sp² orbital and a weaker, more easily cleaved bond.

Aryl Halide (Ph-X)Bond Dissociation Energy (kcal/mol)
Phenyl Iodide (Ph-I)~65
Phenyl Bromide (Ph-Br)~81
Phenyl Chloride (Ph-Cl)~96

This table presents generalized bond dissociation energies for phenyl halides, which are representative of the trend for substituted aryl halides like 1-halo-3-methoxy-5-methylbenzene.

This fundamental difference in bond strength dictates that 1-iodo-3-methoxy-5-methylbenzene will generally be the most reactive of the three analogs, followed by the bromo- and then the chloro-derivative. This reactivity hierarchy has significant practical implications for reaction conditions, catalyst selection, and overall synthetic strategy.

Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis

The following sections delve into the comparative reactivity of the three haloarenes in three of the most ubiquitous cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative studies on these specific substrates are not extensively documented, the well-established principles of reactivity allow for a robust and predictive comparison, illustrated with data from closely related systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a stalwart of medicinal chemistry. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.

dot

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 ArPdX Ar-Pd(II)(X)L2 Pd0->ArPdX Oxidative Addition (Rate-Determining Step) ArR Ar-R ArPdR Ar-Pd(II)(R)L2 ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination RBOH2 R-B(OH)2 Base Base ArX Ar-X Buchwald_Hartwig_Amination Start Ar-X + R2NH Catalyst Pd(0)Ln OxAdd Oxidative Addition Catalyst->OxAdd Ar-X Intermediate1 L(n-2)Pd(Ar)(X) OxAdd->Intermediate1 AmineCoord Amine Coordination & Deprotonation Intermediate1->AmineCoord R2NH, Base Intermediate2 L(n-2)Pd(Ar)(NR2) AmineCoord->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regenerates Catalyst Product Ar-NR2 RedElim->Product

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful transformation is particularly vital in the pharmaceutical industry for the construction of complex biaryl structures, which are common motifs in drug candidates.[2] The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction rate, and overall success of the Suzuki coupling.

This guide provides a comprehensive comparison of different palladium catalysts for the Suzuki coupling of 1-Bromo-3-methoxy-5-methylbenzene, a sterically hindered and electron-rich aryl bromide. The insights and data presented herein are designed to assist researchers in selecting the optimal catalytic system for their specific synthetic needs, thereby accelerating drug discovery and development programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organoboron reagent (a boronic acid or ester) exchanges its organic group with the halide on the Pd(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The efficiency of each of these steps is highly dependent on the nature of the palladium catalyst, particularly the ligands coordinated to the metal center.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

The performance of various palladium catalysts in the Suzuki coupling of this compound and structurally similar aryl bromides is summarized in the table below. The data highlights the impact of different ligands and catalyst systems on reaction efficiency.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Substrate
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane100123-5~855-(4-bromophenyl)-4,6-dichloropyrimidine[4]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O1008-105High6-bromo tacrine[5]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10011984-Chlorotoluene[6]
Pd-PEPPSI-IPrIPrK₂CO₃t-Amyl alcohol10022951-Bromo-3,5-dimethylbenzene
Pd/C-Na₂CO₃Water800.67-100Bromobenzene[4]

Note: Data for structurally similar substrates is included to provide a broader comparative context due to the limited availability of direct comparative studies on this compound.

Key Observations and Recommendations:

  • Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used and commercially available catalyst that can be effective for a range of Suzuki couplings.[1][4] However, for sterically hindered and electron-rich substrates like this compound, it may require higher catalyst loadings and longer reaction times to achieve high yields.

  • Ferrocenylphosphine Ligands (e.g., Pd(dppf)Cl₂): The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand often leads to improved catalytic activity and stability.[5] The resulting catalyst, Pd(dppf)Cl₂, is particularly effective for the coupling of challenging substrates.

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Catalyst systems employing bulky and electron-rich biarylphosphine ligands, such as SPhos, have demonstrated exceptional reactivity in Suzuki couplings of hindered aryl chlorides and bromides.[6][7] These catalysts can often achieve high turnover numbers and operate under milder conditions.

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with N-heterocyclic carbene (NHC) ligands have emerged as a powerful class of catalysts for cross-coupling reactions.[8][9][10] They are known for their high stability and reactivity, often enabling the coupling of unreactive substrates.

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the advantage of easy separation from the reaction mixture and potential for recycling.[4] While often requiring higher temperatures, it can be a practical and cost-effective option, particularly in large-scale synthesis.

For the Suzuki coupling of this compound, catalyst systems employing bulky, electron-rich phosphine ligands (such as SPhos) or N-heterocyclic carbene ligands are likely to provide the highest efficiency and yields.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using a Buchwald Ligand (SPhos)

This protocol is based on a highly efficient method for the coupling of aryl chlorides and bromides.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

  • SPhos (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk tube, followed by the addition of water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Bromide, Boronic Acid, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of a sterically hindered and electron-rich substrate like this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands generally offer superior performance, providing higher yields in shorter reaction times and under milder conditions. For large-scale applications where catalyst cost and separation are major considerations, heterogeneous catalysts such as Pd/C present a viable alternative. By carefully considering the factors outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively optimize their Suzuki coupling reactions and accelerate the synthesis of valuable biaryl compounds.

References

Strategic Selection in Synthesis: A Cost-Benefit Analysis of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step synthesis, particularly within pharmaceutical and fine chemical development, the selection of starting materials is a critical decision point that profoundly impacts overall efficiency, cost, and timeline. Each building block represents a strategic choice, balancing reactivity, availability, and economic viability. This guide provides an in-depth cost-benefit analysis of 1-Bromo-3-methoxy-5-methylbenzene, a versatile aryl bromide, comparing its direct use against synthetic routes starting from more fundamental precursors. Our objective is to equip researchers, scientists, and drug development professionals with the data and rationale needed to make informed decisions for their specific synthetic campaigns.

Profile of a Versatile Building Block: this compound

This compound (CAS No: 29578-83-4) is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom meta to both a methoxy and a methyl group, offers a unique combination of steric and electronic properties. The bromine atom acts as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.[3]

Key Physicochemical Properties:

  • Appearance: Colorless to pale yellow liquid or solid.[2]

  • Molecular Formula: C₈H₉BrO

  • Molecular Weight: 201.06 g/mol

  • Melting Point: ~52°C[4]

  • Boiling Point: ~228°C[4]

  • Solubility: Generally soluble in common organic solvents, with limited solubility in water.[2]

Its primary utility lies in its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.[5]

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Stille Coupling: Reaction with organostannanes.[3]

The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the C-Br bond, a factor that must be considered when selecting catalytic systems.[3]

The Economic Calculus: A Comparative Cost Analysis

The "cost" of a starting material extends beyond its purchase price to include the resources required for subsequent transformations.[6][7] A direct comparison of catalog prices reveals the initial economic trade-offs.

CompoundRoleCAS NumberTypical PurityApprox. Price (USD/g)
This compound Direct Precursor 29578-83-4>98%$30 - $50
3-Bromo-5-methoxyanilineAniline Precursor16618-68-1>97%$20 - $40
3,5-DinitrobromobenzeneNitro Precursor32191-42-3>98%$5 - $15

Note: Prices are estimates based on publicly available catalog data from various suppliers for small-scale quantities and are subject to change. They are for illustrative purposes only.

Analysis: At first glance, precursors like 3-bromo-5-methoxyaniline and especially 3,5-dinitrobromobenzene offer a lower upfront cost.[8] However, this initial saving necessitates additional synthetic steps to arrive at the target this compound. These extra steps introduce their own costs related to reagents, solvents, labor, and potential yield losses, forming the core of our cost-benefit analysis.[9][10]

Performance in Practice: A Workflow Comparison

To provide a tangible comparison, we will analyze two common synthetic routes to a target biaryl molecule using a Suzuki-Miyaura coupling, a cornerstone reaction in modern synthetic chemistry.[5][11]

  • Route A: Direct coupling using commercially available this compound.

  • Route B: A multi-step route starting from the less expensive 3-Bromo-5-methoxyaniline, which requires a Sandmeyer reaction to install the bromine in the desired final intermediate.

Caption: Comparative workflows for biaryl synthesis.

Experimental Protocols

Protocol for Route A: Direct Suzuki-Miyaura Coupling This protocol is a standard procedure adapted for this class of substrate.[12][13]

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a supporting ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Route B: Sandmeyer Reaction followed by Suzuki Coupling The Sandmeyer reaction is a classic but sensitive transformation.[14]

  • Diazotization: Dissolve 3-Bromo-5-methoxyaniline (1.0 mmol, 1.0 equiv.) in an aqueous acidic solution (e.g., HBr) and cool to 0-5 °C in an ice bath.

  • Addition of Nitrite: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(I) bromide (CuBr, 1.2 equiv.) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

  • Isolation: Allow the reaction to warm to room temperature and then heat gently (e.g., 60 °C) to ensure complete decomposition. Cool, extract the crude 1-bromo-3-methoxybenzene with an organic solvent, wash, dry, and concentrate.

  • Purification/Coupling: The crude product may require purification before use in the Suzuki coupling (Protocol A, step 1 onwards).

Quantitative and Qualitative Comparison
ParameterRoute A (Direct)Route B (Multi-Step)Rationale & Field Insights
Upfront Material Cost HigherLowerThe primary economic driver for considering Route B.[8]
Number of Steps 12-3 (incl. purification)Each step adds time, labor, and reagent costs.[15]
Typical Overall Yield 80-95%50-70%Sandmeyer reactions are often lower yielding and can produce impurities. This significantly impacts the cost-per-gram of the final product.
Process Time 4-24 hours12-48 hoursRoute B involves multiple reaction setups, work-ups, and potentially an intermediate purification step.
Reagent Hazards Palladium catalysts (heavy metal), phosphine ligands (air-sensitive/toxic)NaNO₂ (strong oxidizer), diazonium salts (potentially explosive), CuBr (toxic), HBr (corrosive).[16][17]Route B introduces a wider range of acute hazards that require careful handling and mitigation.
Waste Generation Lower (solvent, base)Higher (acidic aqueous waste, copper salts)The diazotization and Sandmeyer steps generate significant aqueous and heavy metal waste streams.

Trustworthiness of Protocols: The described protocols are based on well-established and widely published methodologies in synthetic organic chemistry.[12][18] Their self-validating nature comes from the routine use of in-process controls like TLC and LC-MS to monitor reaction completion and impurity profiles, followed by definitive structural confirmation of the final product by NMR and mass spectrometry.

Mechanistic Causality and Expert Analysis

The choice between these routes is fundamentally a decision between a streamlined, higher-cost entry point and a more complex, lower-cost one. The underlying chemistry dictates the practical consequences.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(Lₙ) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar'(Lₙ) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-Br (Substrate) ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The core catalytic cycle of the Suzuki-Miyaura reaction.

Expertise & Experience: The success of the direct Suzuki coupling (Route A) often hinges on the judicious selection of the catalyst, ligand, and base.[11][19] For an electron-rich aryl bromide like this compound, the oxidative addition step (Ar-Br to Pd(0)) can be slower than for electron-deficient systems. Experienced chemists will often employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate this rate-limiting step and promote efficient reductive elimination.[20]

Conversely, Route B introduces significant process challenges. The formation of diazonium salts is highly exothermic and requires strict temperature control to prevent decomposition and ensure safety. The subsequent Sandmeyer reaction can generate phenolic byproducts and other impurities that are difficult to separate and may poison the palladium catalyst in the subsequent Suzuki step. Therefore, the perceived cost saving of the starting aniline is often eroded by lower yields, increased purification efforts, and longer development timelines.

Final Recommendation: A Strategic Verdict

A comprehensive cost-benefit analysis demonstrates that despite a higher initial purchase price, the direct use of This compound is the superior strategy for most research, process development, and small-to-medium scale manufacturing campaigns.

Opt for the direct use of this compound when:

  • Predictability and Speed are Critical: The one-step transformation is more reliable and significantly faster, accelerating project timelines.

  • Overall Yield and Purity are Paramount: Eliminating the lower-yielding Sandmeyer step leads to a higher overall yield and a cleaner product profile, simplifying downstream purification.

  • Process Simplicity and Safety are Valued: This route avoids the handling of hazardous diazonium salts and reduces the generation of toxic aqueous and copper waste streams.

  • Total Cost of Ownership is Considered: When factoring in labor, solvent, reagent, and waste disposal costs, the direct route is often more economically favorable than it appears from starting material prices alone.

Consider a multi-step route from a cheaper precursor only when:

  • Extreme Cost Pressure on Raw Materials Exists: In large-scale commodity manufacturing where the starting material cost constitutes the vast majority of the total cost.

  • The specific expertise and engineering controls for safely handling diazotization reactions on a large scale are already established.

References

A Senior Application Scientist's Guide to Strategic Building Block Selection: Beyond 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. The seemingly routine choice of an aryl halide, for instance, can have cascading effects on reaction robustness, impurity profiles, and overall cost-effectiveness. This guide provides an in-depth comparison of 1-Bromo-3-methoxy-5-methylbenzene and its strategic alternatives for the synthesis of target molecules incorporating the valuable 3-methoxy-5-methylphenyl motif. We will delve into the nuances of their reactivity in key cross-coupling reactions, supported by experimental data, and illustrate their application in the synthesis of complex pharmaceuticals.

The Central Role of the 3-Methoxy-5-methylphenyl Moiety

The 3-methoxy-5-methylphenyl scaffold is a recurring structural element in a variety of biologically active molecules. Its specific substitution pattern can influence molecular conformation, lipophilicity, and metabolic stability, making it a privileged fragment in medicinal chemistry. This compound has traditionally served as a reliable and commercially available starting material for introducing this moiety. However, as we will explore, alternative building blocks can offer significant advantages in terms of reactivity, reaction conditions, and overall synthetic strategy.

Head-to-Head Comparison in Key Transformations

The true measure of a building block's utility lies in its performance in common bond-forming reactions. Here, we compare this compound with a key alternative, 1-Bromo-3,5-dimethoxybenzene, in the widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We also introduce boronic acid derivatives as a powerful alternative strategy.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron species.

This compound: While specific yield data for a wide range of Suzuki-Miyaura reactions with this substrate can be sparse in readily available literature, its reactivity is generally considered reliable under standard palladium-catalyzed conditions.

Alternative 1: 1-Bromo-3,5-dimethoxybenzene: This analog often exhibits enhanced reactivity due to the electronic effects of the second methoxy group. A documented example of its use in a Suzuki-Miyaura coupling with phenylboronic acid showcases a high yield of 98%[1]. This suggests that for challenging couplings, the dimethoxy analog might be a more robust choice.

Alternative 2: (3-Methoxy-5-methylphenyl)boronic acid: Shifting the reactive functionality from the halide to a boronic acid derivative offers a paradigm shift in synthetic strategy. This allows for coupling with a wider array of aryl and heteroaryl halides, which may be more readily available or offer different reactivity profiles. The synthesis of such boronic acids from the corresponding Grignard reagent is a well-established and high-yielding process.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl Halide/Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dimethoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH80198[1]
(3-Methoxy-5-methylphenyl)boronic acid(Varies)(Typical: Pd(PPh₃)₄, PdCl₂(dppf))(Typical: K₂CO₃, Cs₂CO₃)(Typical: Toluene, Dioxane, DMF)(Varies)(Varies)(Generally High)General Knowledge

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,5-dimethoxybenzene

This protocol is adapted from a literature procedure and serves as a representative example.[1]

  • To a reaction vessel, add 1-bromo-3,5-dimethoxybenzene (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd-PEPPSI-CMP (0.5 mol%).

  • Add methanol as the solvent.

  • The reaction mixture is stirred at 80 °C for 1 hour.

  • Upon completion, the reaction is worked up using standard extraction and purification techniques to yield the biaryl product.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Bromo-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are only part of the equation. The responsible management and disposal of these compounds are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-3-methoxy-5-methylbenzene, grounding each recommendation in established safety principles and regulatory frameworks. Our aim is to move beyond a simple checklist, offering a deeper understanding of why these procedures are critical.

Understanding the Compound: Hazard Profile of this compound

Before addressing disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted aromatic compound with the following key hazard classifications:

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 3) Toxic if swallowed.GHS06 (Skull and Crossbones)
Skin Irritation (Category 2) Causes skin irritation.[1][2]GHS07 (Exclamation Mark)
Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][2]GHS07 (Exclamation Mark)

This hazard profile dictates the stringent handling and disposal protocols necessary to mitigate risk. The presence of a bromine atom classifies this compound as a halogenated organic compound , a critical designation for waste segregation and disposal, as these substances can form hazardous byproducts like hydrogen bromide during improper treatment.[3][4]

Core Directive: The Disposal Workflow

The proper disposal of this compound is not a single action but a systematic process. The following diagram illustrates the decision-making and operational flow from the point of generation to final disposal.

DisposalWorkflow cluster_0 Step 1: At the Bench cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposition A Waste Generation (e.g., residual material, contaminated consumables) B Segregate as 'Halogenated Organic Waste' A->B  Immediate Action C Select Appropriate Waste Container (Chemically resistant, sealed) B->C  Containment D Label Container Correctly ('Hazardous Waste', full chemical name) C->D  Identification E Store in Designated Satellite Accumulation Area D->E  Safe Storage F Arrange for Pickup by Certified Waste Management E->F  Scheduled Removal G Transport to Licensed Hazardous Waste Facility F->G  Logistics H High-Temperature Incineration (with scrubber) G->H  Approved Method

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for handling and disposing of this compound waste. These procedures are designed to be self-validating, ensuring safety and compliance at each stage.

Part 1: Immediate Handling and Segregation

Causality: The principle of immediate segregation is crucial. Halogenated organic compounds require specific disposal pathways, often high-temperature incineration, to prevent the formation of acid gases and other hazardous combustion byproducts.[5] Mixing them with non-halogenated solvents can contaminate a large volume of waste, significantly increasing disposal costs and environmental risk.[6]

Procedure:

  • Identify Waste Streams: All materials that have come into direct contact with this compound must be considered hazardous waste. This includes:

    • Unused or excess quantities of the chemical.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, gloves, weighing paper, silica gel).

    • Empty containers that held the compound.

  • Segregate at the Source: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" in the immediate vicinity of your work area (e.g., within your fume hood).[7]

  • Personal Protective Equipment (PPE): At all times when handling this compound or its waste, wear the following PPE:

    • Eye Protection: Chemical safety goggles or a face shield.[8]

    • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[8]

    • Body Protection: A lab coat and appropriate protective clothing.[8]

  • Work Area: All handling and segregation must be performed within a well-ventilated chemical fume hood.[3]

Part 2: Waste Accumulation and Storage

Causality: Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to prevent accidental exposure, ensure chemical compatibility, and provide clear identification for emergency responders and waste disposal personnel.

Procedure:

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7]

    • The container must be in good condition, free from cracks or residue on the exterior.

    • For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste".[7]

    • List all contents by their full chemical name (i.e., "this compound"). Do not use abbreviations or chemical formulas.

    • Indicate the approximate concentration or volume of each component.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA must be a cool, dry, and well-ventilated location away from heat, sparks, or open flames.[4][9]

    • Ensure the storage area has secondary containment to capture any potential leaks.

Part 3: Spill Management

Causality: An immediate and correct response to a spill minimizes exposure to personnel and prevents the spread of contamination. The use of inert absorbents is critical to safely control the liquid without reacting with it.

Procedure:

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all potential sources of ignition.[10]

  • Containment: Wearing appropriate PPE, contain the spill by absorbing it with an inert material such as vermiculite, dry sand, or a commercial sorbent pad.[8][10][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

Part 4: Final Disposal

Causality: As a halogenated organic compound, this compound is not suitable for landfill or sewer disposal.[9][10] The accepted and regulated method is high-temperature incineration by a licensed facility, which is equipped to handle and neutralize the acidic gases (like HBr) produced during combustion.[8][12]

Procedure:

  • Professional Disposal Service: The disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • Regulatory Compliance: This waste may fall under EPA hazardous waste codes for halogenated solvents, such as F001 or F002, if it is part of a spent solvent mixture.[13] Your EHS office will make the final determination, but your accurate labeling is essential for this process. All disposal practices must comply with local, regional, and national regulations.[8]

  • Container Disposal: Do not reuse empty containers that have held this compound.[8] They must be triple-rinsed (with the rinsate collected as hazardous waste) or disposed of as hazardous waste themselves.

By adhering to these scientifically-grounded and procedurally-sound protocols, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

Navigating the Safe Handling of 1-Bromo-3-methoxy-5-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational and safety directive for the handling of 1-Bromo-3-methoxy-5-methylbenzene, a halogenated aromatic compound. By elucidating the causality behind safety protocols, this document aims to be your trusted resource for navigating the complexities of laboratory safety and chemical management.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound with the molecular formula C8H9BrO. A thorough understanding of its potential hazards is the foundation of safe handling.

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed.
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation.[1]

The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust may also pose a risk.[1] The acute oral toxicity necessitates stringent measures to prevent accidental ingestion. Skin and eye contact can lead to irritation, and inhalation may irritate the respiratory system.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[2]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and subsequent irritation.[1]
Body Laboratory coatProtects against accidental spills and contamination of personal clothing.[3]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling dust or vapors. A dust respirator may be required for handling large quantities.[3][4]

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound small_scale Small Scale? (<1g) start->small_scale large_scale Large Scale? (>1g or potential for dust) small_scale->large_scale No fume_hood Work in a certified chemical fume hood small_scale->fume_hood Yes large_scale->fume_hood Yes goggles Wear chemical safety goggles fume_hood->goggles gloves Wear nitrile gloves goggles->gloves lab_coat Wear a lab coat gloves->lab_coat face_shield Add a face shield lab_coat->face_shield Large Scale end Proceed with experiment lab_coat->end Small Scale respirator Consider a dust respirator face_shield->respirator respirator->end

Caption: PPE selection workflow for handling this compound.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

Preparation:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

  • Designate a Work Area: Conduct all handling and experimental procedures in a well-ventilated chemical fume hood.[3]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible within the designated work area.

Step-by-Step Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table and workflow diagram above.

  • Weighing and Transfer: Carefully weigh the solid compound on a tared weigh boat or paper. Use a spatula for transfer to prevent creating dust. If there is a risk of dust generation, a dust respirator should be considered.[4]

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly secured and the reaction is set up to prevent spills.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.[1]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[1][2]
Ingestion If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician immediately.[6]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][4]

  • The designated storage area should be locked.[1]

Disposal: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Management Workflow:

Disposal_Workflow start Start: Generation of This compound Waste collect Collect waste in a designated 'Halogenated Organic Waste' container start->collect label Properly label the container with contents and hazard warnings collect->label store Store the sealed container in a designated satellite accumulation area label->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

Key Disposal Principles:

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Professional Disposal: Arrange for disposal through your institution's certified hazardous waste management program.[7] Incineration is a common final disposal method for such compounds.[7]

  • Avoid Drains: Never dispose of this chemical down the drain.[7]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-methoxy-5-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-methoxy-5-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.